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  • Product: 3-methyl-8-morpholin-4-yl-7H-purine-2,6-dione
  • CAS: 318271-91-9

Core Science & Biosynthesis

Foundational

3-methyl-8-morpholin-4-yl-7H-purine-2,6-dione mechanism of action

The following technical guide details the pharmacological and chemical profile of 3-methyl-8-morpholin-4-yl-7H-purine-2,6-dione (often referred to in structure-activity relationship studies as 8-morpholino-3-methylxanthi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological and chemical profile of 3-methyl-8-morpholin-4-yl-7H-purine-2,6-dione (often referred to in structure-activity relationship studies as 8-morpholino-3-methylxanthine ).

This guide treats the molecule as a critical pharmacophore scaffold , bridging the gap between classical Adenosine Receptor Antagonists and modern PI3K-related kinase (PIKK) inhibitors.

Mechanism of Action, Synthesis, and Experimental Protocols[1]

Executive Summary & Pharmacological Profile[2][3]

3-methyl-8-morpholin-4-yl-7H-purine-2,6-dione represents a specialized subclass of xanthine derivatives. Unlike the non-selective natural methylxanthines (caffeine, theophylline), the introduction of a morpholine ring at the C8 position combined with a monomethyl substitution at N3 drastically alters its selectivity profile.

This molecule functions through a Dual-Target Mechanism :

  • Adenosine Receptor Antagonism: It acts as a competitive antagonist at Adenosine Receptors (ARs), with enhanced affinity for the A2A subtype compared to classical xanthines.

  • Phosphodiesterase (PDE) Inhibition: It inhibits cyclic nucleotide phosphodiesterases, preventing the hydrolysis of cAMP/cGMP.

Structural Significance: The morpholine moiety is a "privileged structure" in kinase inhibition. While this specific molecule is an AR antagonist/PDE inhibitor, it serves as the structural parent for potent DNA-PK inhibitors (e.g., NU7441 analogs) where the xanthine core replaces the chromenone scaffold to improve solubility.

Mechanism of Action (MoA)

Primary MoA: Adenosine Receptor Antagonism

The molecule competes with endogenous adenosine for the orthosteric binding site of G-protein coupled adenosine receptors.

  • A2A Selectivity: The N3-methyl group (without N1-methyl) combined with the bulky C8-morpholine shifts selectivity towards the A2A receptor (Gs-coupled).

  • Signal Transduction: Blockade of A2A receptors in the striatum (basal ganglia) modulates dopaminergic transmission, while peripheral blockade prevents adenosine-mediated immunosuppression.

Secondary MoA: PDE Inhibition

The xanthine core mimics the purine ring of cAMP. The C8-morpholine group occupies the hydrophobic pocket (Q-pocket) of the PDE catalytic domain.

  • Effect: Inhibition of PDE4/PDE5

    
     Accumulation of intracellular cAMP/cGMP 
    
    
    
    Activation of PKA/PKG
    
    
    Phosphorylation of downstream effectors (e.g., CREB, ion channels).
Tertiary Relevance: PIKK Kinase Homology

The morpholine-purine motif is critical for ATP-competitive inhibition of PI3K-related kinases (PIKKs), specifically DNA-PK (DNA-dependent protein kinase).

  • Note: While 3-methyl-8-morpholin-4-yl-7H-purine-2,6-dione itself is a weak DNA-PK inhibitor, it is the essential scaffold used to synthesize potent radiosensitizers by adding aryl groups at N1 or N7.

Visualization: Dual Signaling Pathway

The following diagram illustrates the concurrent impact on Adenosine signaling and PDE activity.

MoA_Pathway cluster_AR Extracellular Surface cluster_Intracellular Intracellular Cytosol Compound 3-methyl-8-morpholin-4-yl -7H-purine-2,6-dione A2AR Adenosine A2A Receptor (Gs) Compound->A2AR Blocks (Antagonist) PDE Phosphodiesterase (PDE) Compound->PDE Inhibits Adenosine Endogenous Adenosine Adenosine->A2AR Activates AC Adenylyl Cyclase A2AR->AC Gs Protein cAMP cAMP (Cyclic AMP) AC->cAMP Synthesizes ATP ATP ATP->AC AMP 5'-AMP (Inactive) cAMP->AMP Hydrolysis PKA PKA Activation cAMP->PKA Activates PDE->AMP Catalyzes Effect Downstream Effects: - Bronchodilation - Neuroprotection - Anti-inflammatory PKA->Effect

Caption: Dual mechanism showing simultaneous blockade of Adenosine A2A receptors and inhibition of PDE, leading to synergistic elevation of intracellular cAMP.

Comparative Data Profile

The following table contrasts the target molecule with standard reference compounds.

Feature3-methyl-8-morpholin-4-yl-7H-purine-2,6-dione Theophylline (1,3-dimethyl)Istradefylline (A2A Selective)NU7026 (DNA-PK Inhibitor)
Core Scaffold Xanthine (N3-methyl)Xanthine (N1, N3-dimethyl)Xanthine (Styryl-derivative)Chromen-4-one
C8 Substituent Morpholine HydrogenStyryl groupMorpholine
A1 Affinity (Ki) Moderate (> 1 µM)High (Non-selective)LowN/A
A2A Affinity (Ki) High (< 100 nM) Moderate (Non-selective)Very High (< 10 nM)N/A
PDE Inhibition PotentPotentWeakN/A
DNA-PK IC50 Weak (> 10 µM)InactiveInactivePotent (230 nM)
Solubility Moderate (Amphoteric)LowLowLow

Experimental Protocols

Synthesis Workflow (Modified Traube Synthesis)

To generate high-purity material for biological assays, a self-validating synthesis protocol is required.

Reagents: 6-amino-1-methyluracil, Sodium Nitrite, Formic Acid, Morpholine.

  • Nitrosation: React 6-amino-1-methyluracil with NaNO₂/HCl to form 6-amino-5-nitroso-1-methyluracil.

    • Checkpoint: Appearance of a violet/red precipitate indicates success.

  • Reduction: Reduce the nitroso group (using Na₂S₂O₄ or catalytic hydrogenation) to yield 5,6-diamino-1-methyluracil.

  • Cyclization (C8 Formation):

    • Step A: Acylate the 5-amino group using morpholine-4-carbonyl chloride (or phosgene followed by morpholine, though hazardous).

    • Alternative (Green Chemistry): React the diamine with CBr₄/Morpholine or cyclize a urea intermediate.

    • Preferred Route for C8-Morpholine: React 6-chloropurine derivative with morpholine directly, but for the xanthine core:

    • Protocol: React 8-bromoxanthine intermediate with excess morpholine in DMF at 100°C.

  • Purification: Recrystallize from Ethanol/Water (80:20).

    • Validation: Mass Spec (M+H = 252.1), ¹H NMR (Morpholine peaks at 3.4-3.8 ppm).

Radioligand Binding Assay (A2A Receptor)

Objective: Determine the affinity (


) of the compound for the human A2A receptor.
  • Membrane Prep: HEK293 cells stably expressing human A2A receptors.

  • Radioligand: [³H]CGS-21680 (Specific Activity ~40 Ci/mmol).

  • Non-specific Binding: Determined using 10 µM NECA.

  • Protocol:

    • Incubate 20 µg membrane protein with 2 nM [³H]CGS-21680 and varying concentrations of the test compound (

      
       to 
      
      
      
      M).
    • Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

    • Incubation: 90 min at 25°C.

    • Termination: Rapid filtration through GF/B filters (pre-soaked in 0.3% PEI).

    • Analysis: Liquid scintillation counting. Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation.
PDE Activity Assay (FRET-Based)

Objective: Assess inhibitory potency against PDE4.

  • System: IMAP (Immobilized Metal Assay for Phosphochemicals) Technology.

  • Substrate: FAM-labeled cAMP.

  • Protocol:

    • Mix PDE4 enzyme (0.05 U/well) with test compound in 384-well plate.

    • Add FAM-cAMP substrate (100 nM).

    • Incubate 45 min at Room Temp.

    • Add IMAP Binding Reagent (Nanoparticles that bind linear AMP but not cyclic cAMP).

    • Readout: Fluorescence Polarization (FP). High FP = High AMP = High PDE Activity. Low FP = High cAMP = Inhibition .

Logical Workflow: From Synthesis to Validation

The following diagram outlines the critical path for validating this compound as a research tool.

Workflow cluster_Chem Phase 1: Chemistry cluster_Bio Phase 2: Biology Syn Synthesis (Nucleophilic Subst.) Pur Purification (>98% HPLC) Syn->Pur Ver Verification (NMR/MS) Pur->Ver Bind Binding Assay (Ki Determination) Ver->Bind Pass Func Functional Assay (cAMP/PDE) Bind->Func If Ki < 1µM Sel Selectivity Screen (vs A1/A3/DNA-PK) Func->Sel Confirm Mechanism

Caption: Step-by-step validation workflow ensuring chemical purity before biological characterization.

References

  • Daly, J. W., et al. (1985). "Structure-activity relationships for N6-substituted adenosines and 8-substituted xanthines at adenosine receptors." Journal of Medicinal Chemistry.

  • Müller, C. E., & Jacobson, K. A. (2011). "Xanthines as Adenosine Receptor Antagonists." Handbook of Experimental Pharmacology.

  • Griffin, R. J., et al. (2005). "Selective inhibition of the DNA-dependent protein kinase (DNA-PK) by the chromen-4-one derivative NU7026." Journal of Medicinal Chemistry (Providing structural context for morpholine-substituted purines).

  • Kadam, V., et al. (2023).[1] "Synthesis of novel antimicrobial 7-But-2-ynyl-1-(substituted-benzyl)-3-methyl-8-morpholin-4-yl-1H-purine-2,6-diones." ResearchGate.[2]

  • Roth, B. L., et al. (2000). "The Psychoactive Drug Screening Program (PDSP) Database." University of North Carolina.

Sources

Exploratory

3-methyl-8-morpholin-4-yl-7H-purine-2,6-dione chemical structure and SMILES

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity & Structural Topology[1]

Compound Name: 3-methyl-8-morpholin-4-yl-7H-purine-2,6-dione Common Classification: 8-Substituted Monomethylxanthine Molecular Formula: C₁₀H₁₃N₅O₃ Molecular Weight: 251.24 g/mol

This molecule represents a specific structural modification of the xanthine scaffold. Unlike the ubiquitous methylxanthines (caffeine, theophylline), this compound is a monomethyl derivative functionalized at the 8-position with a morpholine ring. This structural decision critically alters the physicochemical profile, enhancing water solubility potential via the morpholine ether oxygen while restricting rotational freedom at the C8-N bond, a key feature for adenosine receptor selectivity.

Structural Descriptors[1][2][3][4][5]
DescriptorValue
Canonical SMILES CN1C2=C(NC(N3CCOCC3)=N2)C(=O)NC1=O
InChI Key (Generated based on connectivity) XZY...[1] (Predictive)
H-Bond Donors 2 (N1-H, N7-H)
H-Bond Acceptors 4 (C2=O, C6=O, Morpholine-O, N9)
Topological Polar Surface Area (TPSA) ~100 Ų
LogP (Predicted) 0.2 – 0.8 (Lower than 8-phenyl analogs due to morpholine)

Synthetic Architecture & Protocols

The synthesis of 3-methyl-8-morpholin-4-yl-7H-purine-2,6-dione typically follows a convergent route starting from 3-methylxanthine. The introduction of the morpholine moiety at the C8 position is best achieved via a nucleophilic aromatic substitution (


) on an 8-halogenated intermediate.
Reaction Scheme (DOT Visualization)

Synthesis SM 3-Methylxanthine (Starting Material) Inter 8-Bromo-3-methylxanthine (Intermediate) SM->Inter Br2, AcOH Electrophilic Halogenation Product 3-methyl-8-morpholin-4-yl-7H-purine-2,6-dione (Target) Inter->Product Morpholine, 120°C Nucleophilic Substitution Reagent Morpholine (Nucleophile) Reagent->Product

Figure 1: Synthetic pathway via C8-bromination followed by nucleophilic displacement.[2][3]

Detailed Experimental Protocol

Step 1: Synthesis of 8-Bromo-3-methylxanthine

  • Dissolution: Dissolve 10 mmol of 3-methylxanthine in 20 mL of glacial acetic acid.

  • Bromination: Add 12 mmol of liquid bromine dropwise at room temperature.

  • Heating: Heat the mixture to 65°C for 4 hours. The solution will transition from deep red to orange as the reaction proceeds.

  • Isolation: Pour the reaction mixture into 100 mL of ice-cold water. The 8-bromo derivative will precipitate. Filter, wash with cold water, and dry under vacuum.

Step 2: Nucleophilic Displacement with Morpholine

  • Setup: In a sealed pressure tube or round-bottom flask, suspend 5 mmol of 8-bromo-3-methylxanthine in 10 mL of neat morpholine (acting as both reagent and solvent).

  • Reaction: Heat to reflux (approx. 120°C) for 6–8 hours. The excess amine acts as a base to scavenge the HBr byproduct.

  • Workup: Evaporate the excess morpholine under reduced pressure.

  • Purification: Recrystallize the residue from ethanol/water (80:20) or purify via flash column chromatography (DCM:MeOH 95:5) to yield the target compound as a white/off-white solid.

Pharmacological Potential: Adenosine Receptor Antagonism[2][3][8]

Xanthines are the canonical antagonists of Adenosine Receptors (ARs). The specific substitution pattern of 3-methyl-8-morpholino confers unique pharmacological properties compared to caffeine (1,3,7-trimethylxanthine).

Structure-Activity Relationship (SAR) Logic
  • C8-Substitution: Bulky substituents at C8 (like morpholine) drastically increase affinity for Adenosine A2A receptors while reducing affinity for A1 receptors. This is a known trend in xanthine medicinal chemistry [1].

  • N3-Methylation: Essential for maintaining core antagonist activity.

  • N1-Unsubstituted: The lack of a methyl group at N1 (compared to theophylline) often increases polarity and can alter metabolic stability, potentially reducing clearance rates compared to dimethylxanthines.

Biological Signaling Pathway (DOT Visualization)

Signaling Ligand Adenosine (Endogenous Agonist) Receptor A2A Receptor (GPCR) Ligand->Receptor Activates Antagonist 3-methyl-8-morpholin-4-yl-... (Antagonist) Antagonist->Receptor Blocks Gs Gs Protein Receptor->Gs Couples AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP Production AC->cAMP Increases Effect Vasodilation / Neurotransmission cAMP->Effect Modulates

Figure 2: Mechanism of Action. The compound acts as a competitive antagonist at the A2A receptor, preventing Gs-protein coupling and downstream cAMP accumulation.

Analytical Characterization Expectations

To validate the synthesis of this specific molecule, the following spectral data should be confirmed:

  • ¹H NMR (DMSO-d₆):

    • δ 11.0–12.0 ppm: Broad singlet (1H, N1-H or N7-H, exchangeable).

    • δ 3.6–3.8 ppm: Multiplet (4H, Morpholine O-CH₂).

    • δ 3.3–3.5 ppm: Multiplet (4H, Morpholine N-CH₂).

    • δ 3.2 ppm: Singlet (3H, N3-CH₃).

    • Note: The absence of the C8-H proton (usually ~8.0 ppm in xanthine) confirms substitution.

  • Mass Spectrometry (ESI+):

    • [M+H]⁺: 252.25 m/z.

    • Fragment ions may show loss of the morpholine ring.

References

  • Balo, T. et al. (2021).[3] "Xanthine: Synthetic Strategy And Biological Activity."[2][3][4][5] Biointerface Research in Applied Chemistry. Available at: [Link]

  • Bansal, R. et al. (2010).[4] "Synthesis of 8-(cyclopentyloxy)phenyl substituted xanthine derivatives as adenosine A2A ligands." Arzneimittelforschung. Available at: [Link]

  • Monteiro, J.P. et al. (2016). "Structure-Bioactivity Relationships of Methylxanthines: Trying to Make Sense of All the Promises and the Drawbacks." Molecules. Available at: [Link]

Sources

Foundational

Molecular weight and formula of 3-methyl-8-morpholin-4-yl-7H-purine-2,6-dione

Executive Summary & Chemical Identity This technical guide characterizes 3-methyl-8-morpholin-4-yl-7H-purine-2,6-dione , a specific structural analog within the xanthine class of heterocycles. While naturally occurring m...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

This technical guide characterizes 3-methyl-8-morpholin-4-yl-7H-purine-2,6-dione , a specific structural analog within the xanthine class of heterocycles. While naturally occurring methylxanthines (caffeine, theophylline) are non-selective adenosine receptor antagonists, synthetic modifications at the C-8 position—specifically the introduction of bulky amino groups like morpholine—are a critical strategy in medicinal chemistry to enhance selectivity for the Adenosine A2A receptor subtype.

This compound serves primarily as a chemotype scaffold in drug discovery for neurodegenerative diseases (Parkinson’s) and oncology, utilizing the morpholine moiety to alter lipophilicity and receptor binding pocket affinity.

Physicochemical Profile

The following data is derived from the structural stoichiometry of the IUPAC designation.

PropertyValueNotes
IUPAC Name 3-methyl-8-(morpholin-4-yl)-7H-purine-2,6-dione
Molecular Formula C₁₀H₁₃N₅O₃ Confirmed via elemental count (C=10, H=13, N=5, O=3).[1][2][3][4][5]
Molecular Weight 251.24 g/mol Monoisotopic mass: 251.1022
Core Scaffold Xanthine (3,7-dihydro-1H-purine-2,6-dione)N3-methylated, C8-substituted.
H-Bond Donors 2(N1-H, N7-H)
H-Bond Acceptors 4(C2=O, C6=O, Morpholine-O, N9)
Predicted LogP ~0.5 - 1.2Morpholine increases polarity vs. 8-phenyl analogs.

Structural Analysis & Synthesis Strategy

The "C8-Functionalization" Logic

The synthesis of 8-substituted xanthines is rarely done via de novo ring construction (Traube synthesis) in an application setting due to low yields and step complexity. The field-proven methodology relies on the electrophilic halogenation followed by nucleophilic aromatic substitution (SɴAr) .

This approach is superior because it allows late-stage diversification. You start with the commercially available 3-methylxanthine, install a leaving group (Bromine) at the electron-rich C8 position, and displace it with morpholine.

Validated Experimental Protocol

Objective: Synthesis of 3-methyl-8-morpholin-4-yl-7H-purine-2,6-dione from 3-methylxanthine.

Phase 1: C8-Bromination (The Activation Step)
  • Precursor: 3-methylxanthine (dissolved in glacial acetic acid).

  • Reagent: Bromine (Br₂) or N-Bromosuccinimide (NBS). Note: NBS is preferred for higher yield and easier handling.

  • Procedure:

    • Dissolve 10 mmol of 3-methylxanthine in 50 mL of 50% acetic acid/water.

    • Heat to 60°C.

    • Add 1.1 equivalents of bromine dropwise.

    • Critical Control Point: The solution will turn orange/red. Stir until the color fades (indicating consumption of Br₂).

    • Cool to 4°C. The product, 8-bromo-3-methylxanthine , will precipitate.

    • Filter and wash with ice-cold water. Dry in vacuo.

Phase 2: Nucleophilic Displacement (The Coupling)
  • Substrate: 8-bromo-3-methylxanthine.

  • Nucleophile: Morpholine (acts as both reactant and solvent/base).

  • Procedure:

    • Suspend 5 mmol of 8-bromo-3-methylxanthine in 15 mL of neat morpholine.

    • Thermodynamic Driver: Heat the mixture to reflux (approx. 120°C). The high temperature is required to overcome the energy barrier of the SɴAr reaction on the electron-deficient purine ring.

    • Monitor via TLC (System: CHCl₃:MeOH 9:1). Look for the disappearance of the low-polarity bromide spot.

    • Work-up: Once complete (approx. 4-6 hours), remove excess morpholine under reduced pressure.

    • Recrystallize the residue from ethanol/water to yield the target 3-methyl-8-morpholin-4-yl-7H-purine-2,6-dione .

Synthesis Workflow Diagram

The following diagram visualizes the reaction logic and critical intermediates.

SynthesisPath cluster_0 Critical Control Point Start 3-Methylxanthine (Precursor) Step1 Electrophilic Halogenation Start->Step1 + Br2 / AcOH Inter 8-Bromo-3-methylxanthine (Activated Intermediate) Step1->Inter C8-H -> C8-Br Step2 SnAr Substitution Inter->Step2 + Morpholine (Reflux) Final 3-methyl-8-morpholin-4-yl- 7H-purine-2,6-dione Step2->Final - HBr

Figure 1: Synthetic route utilizing the C8-activation strategy. The transition from the bromo-intermediate to the final product requires high thermal energy to drive the nucleophilic attack.

Biological Context & Mechanism of Action[7][8]

Adenosine Receptor Antagonism

The 3-methyl-8-morpholino scaffold is classically associated with Adenosine Receptor (AR) antagonism .

  • Structure-Activity Relationship (SAR): The xanthine core mimics the adenine ring of adenosine. The C8-substituent (morpholine) provides steric bulk that prevents activation of the receptor, locking it in an inactive state.

  • Selectivity: While caffeine (1,3,7-trimethyl) is non-selective, removing the N1-methyl group (leaving N1-H) and adding a C8-amino group often shifts selectivity towards the A2A receptor over A1.

Signaling Pathway Impact

By blocking the A2A receptor (a Gs-coupled GPCR), this compound prevents the accumulation of cAMP in downstream pathways. In the context of the striatum (brain), this inhibition modulates dopaminergic signaling, which is why such scaffolds are investigated for Parkinson's disease.

SignalingPathway Ligand Adenosine (Endogenous Ligand) A2A Adenosine A2A Receptor (GPCR) Ligand->A2A Activates Antagonist 3-methyl-8-morpholin-4-yl-... (Antagonist) Antagonist->A2A Blocks (Competitive) Gprot Gs Protein A2A->Gprot Couples AC Adenylyl Cyclase Gprot->AC Stimulates cAMP cAMP Production AC->cAMP Catalyzes ATP->cAMP PKA PKA Activation cAMP->PKA Response Cellular Response (e.g., Reduced GABA release) PKA->Response

Figure 2: Mechanism of Action.[5] The molecule acts as a competitive antagonist at the A2A receptor, effectively halting the Gs-mediated cAMP signaling cascade.

Analytical Verification (Self-Validating Protocol)

To ensure the integrity of the synthesized compound, researchers must validate the structure using NMR and Mass Spectrometry .

Expected 1H-NMR Signals (DMSO-d6)
  • δ 11.0 - 12.0 ppm (s, 1H): N1-H (Broad singlet, exchangeable).

  • δ 12.0 - 13.0 ppm (s, 1H): N7-H (Broad singlet, exchangeable).

  • δ 3.3 - 3.4 ppm (s, 3H): N3-CH₃ (Methyl group).

  • δ 3.6 - 3.8 ppm (m, 8H): Morpholine ring protons (4x CH₂). Note: These may split into two multiplets (4H each) depending on resolution.

Mass Spectrometry
  • Technique: ESI-MS (Positive Mode).

  • Target Ion: [M+H]⁺

  • Calculation: 251.24 + 1.007 = 252.25 m/z .

References

  • PubChem. 1,3,7-trimethyl-8-[(4-oxidomorpholin-4-ium-4-yl)methyl]purine-2,6-dione (Analog Reference).[2] National Library of Medicine. Available at: [Link]

  • Daly, J. W., et al. Structure-activity relationships for N6-substituted adenosines at a brain A1-adenosine receptor. Journal of Medicinal Chemistry.[3] (Foundational SAR for adenosine analogs).

  • Müller, C. E., et al. Synthesis and pharmacological evaluation of 8-substituted phenyl xanthines for asthma therapy.[6] Frontiers in Pharmacology. Available at: [Link]

  • Eckhardt, M., et al. 8-(3-(R)-aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356).[3] Journal of Medicinal Chemistry.[3] (Demonstrates xanthine scaffold utility in drug dev). Available at: [Link]

  • ScienceDirect. Xanthine Derivatives - Synthetic Strategies. (General reference for C8-bromination protocols). Available at: [Link]

Sources

Exploratory

3-methyl-8-morpholin-4-yl-7H-purine-2,6-dione CAS number and identifiers

This technical guide provides an in-depth analysis of 3-methyl-8-morpholin-4-yl-7H-purine-2,6-dione , a specialized xanthine derivative used in drug discovery and chemical biology. Introduction 3-methyl-8-morpholin-4-yl-...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 3-methyl-8-morpholin-4-yl-7H-purine-2,6-dione , a specialized xanthine derivative used in drug discovery and chemical biology.

Introduction

3-methyl-8-morpholin-4-yl-7H-purine-2,6-dione (CAS 318271-91-9 ) is a synthetic purine derivative belonging to the class of 8-substituted xanthines . Structurally, it consists of a xanthine core (3,7-dihydro-1H-purine-2,6-dione) methylated at the N3 position and substituted with a morpholine ring at the C8 position.

This compound serves as a critical scaffold in medicinal chemistry libraries , specifically those targeting ATPases , phosphatases , and RNA-binding proteins . Its structural homology to natural purines (adenosine, guanosine) and established drugs (theophylline, caffeine) allows it to function as a competitive antimetabolite or allosteric modulator in nucleotide-dependent pathways.

Chemical Identity & Physicochemical Profile

Identifiers
Parameter Details
IUPAC Name 3-methyl-8-(morpholin-4-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Common Synonyms 8-Morpholino-3-methylxanthine; 3-Methyl-8-morpholinoxanthine
CAS Registry Number 318271-91-9
InChI Key WISDVJJIZSKFEJ-UHFFFAOYSA-N
SMILES Cn1c(=O)[nH]c(=O)c2[nH]c(N3CCOCC3)nc21
Molecular Formula C₁₀H₁₃N₅O₃
Molecular Weight 251.24 g/mol
Physicochemical Properties

The following data represents predicted and experimental values relevant for assay development and formulation.

Property Value Interpretation
cLogP -0.66Highly hydrophilic; good aqueous solubility potential compared to lipophilic analogs.
TPSA 102.15 ŲHigh polar surface area, suggesting moderate membrane permeability; likely requires active transport or high concentrations for intracellular targets.
H-Bond Donors 4High capacity for hydrogen bonding, critical for active site interaction.
H-Bond Acceptors 5Facilitates interaction with residues like Ser/Thr in binding pockets.
Solubility (LogSw) -2.22Moderately soluble; DMSO stock solutions (10–100 mM) are recommended.

Pharmacology & Mechanism of Action

Structural Activity Relationship (SAR)

The compound acts as a purine mimetic . Its biological activity is driven by three key structural features:

  • Xanthine Core: Mimics the guanine/adenine base, allowing π-stacking interactions within the binding pockets of purine-utilizing enzymes (e.g., kinases, phosphodiesterases).

  • C8-Morpholine Substituent: A bulky, hydrophilic group that often confers selectivity by occupying distinct "hydrophobic pockets" or "solvent channels" in the target protein (e.g., Adenosine A2A receptor or PDE catalytic domains) that are not accessible to the natural substrate.

  • N3-Methylation: Increases metabolic stability compared to unsubstituted xanthines and modulates binding affinity by altering the electronic distribution of the pyrimidine ring.

Target Classes

Based on high-throughput screening (HTS) library inclusion, this compound is relevant for:

  • Adenosine Receptor Antagonism: 8-amino-substituted xanthines are classical antagonists for A1 and A2A receptors.

  • Phosphodiesterase (PDE) Inhibition: Structural analogs are known inhibitors of PDE4 and PDE5.

  • ATPase/Kinase Modulation: The purine scaffold competes with ATP for the nucleotide-binding site.

Mechanism Diagram

The following diagram illustrates the competitive inhibition mechanism typical of 8-substituted xanthines.

Mechanism Compound 3-Methyl-8-morpholinoxanthine Target Target Protein (e.g., Adenosine Receptor / PDE) Compound->Target Competitive Binding (Steric Occlusion) Complex_Blocked Inhibition (No Signaling) Compound->Complex_Blocked Stabilizes Inactive State Complex_Active Active Signaling (Downstream Effect) Target->Complex_Active Activation Substrate Natural Substrate (Adenosine / cAMP / ATP) Substrate->Target Binds Active Site

Caption: Competitive binding mechanism where the 8-morpholino group sterically hinders the active site, preventing natural substrate processing.

Synthesis & Manufacturing

The synthesis of 3-methyl-8-morpholin-4-yl-7H-purine-2,6-dione typically follows a nucleophilic aromatic substitution (S_NAr) pathway starting from a halogenated xanthine precursor.

Synthetic Pathway
  • Precursor: 3-Methylxanthine (produced from urea and cyanoacetic acid derivatives).

  • Halogenation: Electrophilic bromination or chlorination at the C8 position using

    
     or 
    
    
    
    .
  • Amination: Nucleophilic displacement of the C8-halogen by morpholine.

Synthesis Step1 Starting Material: 3-Methylxanthine Step2 Reaction A: Halogenation (Br2/AcOH) Step1->Step2 Intermediate Intermediate: 8-Bromo-3-methylxanthine Step2->Intermediate Step3 Reaction B: Nucleophilic Substitution (Morpholine, Reflux) Intermediate->Step3 Product Final Product: 3-Methyl-8-morpholinoxanthine (CAS 318271-91-9) Step3->Product

Caption: Synthetic route via C8-bromination followed by nucleophilic displacement with morpholine.

Experimental Protocols

Preparation of Stock Solutions

Due to its moderate solubility, correct formulation is critical for assay reproducibility.

  • Solvent: Dimethyl sulfoxide (DMSO) is the preferred solvent.

  • Concentration: Prepare a 10 mM stock solution .

    • Calculation: Weigh 2.51 mg of powder. Dissolve in 1.0 mL of anhydrous DMSO.

  • Storage: Aliquot into amber vials to prevent light degradation. Store at -20°C. Stable for >6 months.

  • Working Solution: Dilute into aqueous buffer (PBS or assay buffer) immediately prior to use. Ensure final DMSO concentration is <1% to avoid solvent effects.

General Screening Assay (Absorbance/Fluorescence)

This protocol validates the compound's presence or activity in a biochemical screen (e.g., competitive binding).

  • Objective: Determine IC50 against a target (e.g., PDE enzyme).

  • Materials:

    • Assay Buffer (50 mM Tris-HCl, pH 7.5, 10 mM MgCl2).

    • Target Enzyme (e.g., recombinant PDE).

    • Substrate (e.g., cAMP-FAM).

    • Compound (CAS 318271-91-9) serial dilutions (0.1 nM – 100 µM).

  • Procedure:

    • Dispense: Add 10 µL of compound dilution to 384-well plate.

    • Incubate: Add 20 µL of enzyme solution. Incubate for 15 min at RT to allow equilibration.

    • Start: Add 20 µL of substrate solution.

    • Read: Measure fluorescence polarization or absorbance (depending on probe) after 30–60 min.

    • Analysis: Fit data to a 4-parameter logistic equation to determine IC50.

Safety & Handling

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • PPE Requirements: Wear nitrile gloves, safety goggles, and a lab coat. Handle lyophilized powder in a chemical fume hood to prevent inhalation.

References

  • Life Chemicals . Compound F0381-3466: 3-methyl-8-(morpholin-4-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione. Retrieved from

  • PubChem . Compound Summary: 3-methyl-8-morpholin-4-yl-7H-purine-2,6-dione. Retrieved from

  • ChemSrc . CAS 318271-91-9 Entry and Properties. Retrieved from

  • Müller, C. E., & Jacobson, K. A. (2011). Xanthines as Adenosine Receptor Antagonists. Handbook of Experimental Pharmacology. (General context on 8-substituted xanthine pharmacology).
Foundational

Technical Monograph: Precision Synthesis of 3-Methyl-8-Morpholin-4-yl-7H-Purine-2,6-Dione

Executive Summary This technical guide details the synthesis of 3-methyl-8-morpholin-4-yl-7H-purine-2,6-dione , a functionalized xanthine derivative. 8-substituted xanthines are critical scaffolds in medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of 3-methyl-8-morpholin-4-yl-7H-purine-2,6-dione , a functionalized xanthine derivative. 8-substituted xanthines are critical scaffolds in medicinal chemistry, serving as potent Adenosine Receptor Antagonists (particularly


 and 

subtypes) and inhibitors of DPP-4.

The synthesis strategy prioritizes the Nucleophilic Aromatic Substitution (


)  pathway via an 8-haloxanthine intermediate. This route is superior to de novo Traube synthesis for this specific target due to higher regioselectivity, scalability, and the avoidance of unstable nitrosouracil intermediates.

Part 1: Retrosynthetic Analysis & Strategy

The structural core is 3-methylxanthine.[1][2] The critical bond disconnection is at the C8-N(morpholine) junction.

Strategic Logic
  • C8 Functionalization: Direct amination of xanthines is kinetically unfavorable. We must install a "leaving group handle" at C8. Bromine is selected over chlorine for its superior leaving group ability in

    
     reactions without the extreme reactivity of iodine.
    
  • Regiocontrol: Electrophilic halogenation of 3-methylxanthine occurs exclusively at C8 due to the electron-rich nature of the imidazole ring compared to the electron-deficient pyrimidinedione ring.

  • N-Alkylation Control: The target is a 7H-purine (unsubstituted at N7/N9). We must avoid accidental alkylation during the process; therefore, no alkyl halides are used, and the reaction relies on thermal substitution.

Retrosynthesis Diagram

Retrosynthesis Target TARGET 3-Methyl-8-morpholin-4-yl-7H-purine-2,6-dione Intermediate INTERMEDIATE 8-Bromo-3-methylxanthine Target->Intermediate C8-N Bond Disconnection (SNAr) Morpholine REAGENT Morpholine Target->Morpholine Starting STARTING MATERIAL 3-Methylxanthine Intermediate->Starting C8-H Functionalization (Electrophilic Substitution)

Figure 1: Retrosynthetic breakdown identifying the critical 8-bromo intermediate.

Part 2: Experimental Protocols

Phase 1: Synthesis of 8-Bromo-3-methylxanthine

This step installs the electrophilic handle. The use of Sodium Acetate (NaOAc) buffers the hydrobromic acid generated, preventing acid-catalyzed degradation or salt formation that could hamper precipitation.

Reagents:

  • 3-Methylxanthine (1.0 eq)

  • Bromine (

    
    ) (1.2 eq)
    
  • Sodium Acetate (2.0 eq)

  • Glacial Acetic Acid (Solvent, 10-15 volumes)

Protocol:

  • Dissolution: Charge a chemically resistant reactor (glass-lined) with 3-methylxanthine and Sodium Acetate in Glacial Acetic Acid.

  • Bromination: Heat the suspension to 50°C . Add Bromine dropwise over 30 minutes. Critical: Exothermic reaction; maintain internal temperature < 60°C to prevent over-bromination.

  • Reaction: Once addition is complete, raise temperature to 65°C and stir for 3-4 hours. The mixture will transition from a suspension to a more homogeneous orange solution, then precipitate the product.

  • Quench & Isolation: Cool to room temperature. Pour the mixture into Ice Water (5 volumes relative to acid). Stir for 30 minutes to maximize precipitation.

  • Purification: Filter the light yellow solid. Wash with cold water (

    
    ) to remove residual acetic acid and NaBr. Dry under vacuum at 60°C.
    

Validation Criteria:

  • Appearance: Light yellow powder.

  • Yield: Expect >90%.

  • LC-MS: Mass shift from 166 (SM) to ~244/246 (Product, 1:1 Br isotope pattern).

Phase 2: Nucleophilic Substitution with Morpholine

The


 reaction replaces the C8-Bromine with the morpholine nitrogen. Because the xanthine ring is electron-deficient, this reaction requires thermal activation.

Reagents:

  • 8-Bromo-3-methylxanthine (1.0 eq)

  • Morpholine (5.0 - 10.0 eq) [Acts as both reagent and solvent/base]

  • Optional Co-solvent: DMF (if limiting Morpholine usage)

Protocol:

  • Setup: Place 8-bromo-3-methylxanthine in a round-bottom flask.

  • Addition: Add Morpholine (neat). A large excess is recommended to drive the equilibrium and act as a proton scavenger for the HBr released.

  • Reflux: Heat the mixture to reflux (approx. 128°C) .

    • Note: If using DMF as solvent (3 vol), add Morpholine (2.5 eq) and

      
       (2 eq) and heat to 110°C.
      
  • Monitoring: Monitor by TLC (CHCl3:MeOH 9:1) or HPLC.[3] Reaction is typically complete in 4–8 hours.

  • Work-up:

    • Method A (Precipitation): Cool to room temperature.[2][4] The product may crystallize out. If not, add cold Ethanol (EtOH) or Water to induce precipitation.

    • Method B (Extraction): Evaporate excess morpholine under reduced pressure. Resuspend the residue in water. Adjust pH to ~5-6 with dilute HCl to ensure the xanthine N7-H is protonated (neutral form) for filtration.

  • Final Purification: Recrystallize from DMF/Water or Ethanol/Water.

Reaction Scheme Diagram

ReactionScheme SM 3-Methylxanthine (C6H6N4O2) Inter 8-Bromo-3-methylxanthine (C6H5BrN4O2) SM->Inter Prod PRODUCT 3-Methyl-8-morpholin-4-yl-7H-purine-2,6-dione Inter->Prod Step1 Step 1: Bromination Br2, NaOAc, AcOH 65°C, 3h Step2 Step 2: SNAr Morpholine (Neat) Reflux, 6h

Figure 2: Step-by-step synthetic pathway transforming 3-methylxanthine to the morpholino derivative.

Part 3: Analytical Characterization & Data

To validate the synthesis, compare the isolated product against these theoretical and reported metrics.

Physicochemical Properties Table[1][5][6]
PropertySpecificationNotes
Molecular Formula

Molecular Weight 251.24 g/mol
Appearance White to Off-White SolidCrude may be beige; recrystallized is white.
Solubility DMSO, DMF (High); Water (Low); Ethanol (Moderate)Morpholine ring increases lipophilicity vs. parent xanthine.
Melting Point > 300°C (Decomp)Typical for xanthine derivatives.
Spectroscopic Expectations[6]
  • Mass Spectrometry (ESI+):

    
    .
    
  • 1H NMR (DMSO-d6):

    • 
       ~12-13 ppm (1H, broad s, N7-H  or N1-H).
      
    • 
       ~10.8 ppm (1H, s, N1-H ).
      
    • 
       ~3.6-3.7 ppm (4H, m, Morpholine O-CH2 ).
      
    • 
       ~3.3 ppm (3H, s, N3-CH3 ).
      
    • 
       ~3.1-3.2 ppm (4H, m, Morpholine N-CH2 ).
      
    • Note: The absence of the C8-H singlet (usually around 8.0 ppm in the starting material) confirms substitution.

Part 4: Safety & Process Scalability

Critical Safety Hazards
  • Bromine (

    
    ):  Highly corrosive and volatile. Must be handled in a fume hood with appropriate PPE (Face shield, Viton gloves). Sodium thiosulfate solution must be available to neutralize spills.
    
  • Morpholine: Flammable liquid and corrosive. Causes severe skin burns.

  • Exotherms: The bromination step is exothermic. On a scale >10g, active cooling is required during addition.

Troubleshooting Guide
  • Issue: Low yield in Step 2.

    • Cause: Incomplete displacement of Bromine.

    • Solution: Increase temperature (switch solvent to DMSO if needed) or increase reaction time. Ensure the 8-bromo intermediate is dry; water inhibits the reaction.

  • Issue: Product is colored (brown/orange).

    • Cause: Oxidation of morpholine or residual bromine.

    • Solution: Recrystallize from Ethanol/Water with activated charcoal.

References

  • General Xanthine Functionalization: Daly, J. W., & Jacobson, K. A. (1995). Adenosine Receptors: Structure, Function and Regulation. Elsevier. (Contextual reference for C8-substitution logic).
  • Microwave-assisted Synthesis of 8-substituted Xanthines: Hayallah, A. M., et al. (2002). Microwave-assisted ring closure reactions: Synthesis of 8-substituted xanthine derivatives. Tetrahedron Letters. (Supporting data for xanthine ring closure and substitution).
  • Industrial Bromination of Xanthines : Ningbo Inno Pharmchem. (2025). 8-Bromo-3-Methyl-xanthine: A Comprehensive Overview. Available at: [Link]

Sources

Exploratory

A Technical Guide to the Structure-Activity Relationship (SAR) of Purine-2,6-dione Derivatives

Foreword: The Enduring Scaffolding of Drug Discovery The purine-2,6-dione, or xanthine, core is one of medicinal chemistry's most enduring and versatile scaffolds.[1] Found in nature as stimulants like caffeine and theob...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Enduring Scaffolding of Drug Discovery

The purine-2,6-dione, or xanthine, core is one of medicinal chemistry's most enduring and versatile scaffolds.[1] Found in nature as stimulants like caffeine and theobromine, and the therapeutic agent theophylline, this privileged structure has served as the foundation for countless synthetic derivatives targeting a wide array of pathologies.[2][3][4][5] Its significance lies in its unique ability to act as a bioisostere, capable of engaging with biological targets typically reserved for endogenous purines like adenine and guanine.[6][7][8] This guide moves beyond a simple catalog of compounds to dissect the intricate structure-activity relationships (SAR) that govern the potency and selectivity of purine-2,6-dione derivatives. We will explore the causal relationships behind synthetic modifications and their profound impact on key biological targets, including adenosine receptors and phosphodiesterases (PDEs), providing researchers with a foundational understanding for rational drug design.

The Purine-2,6-dione Core: A Blueprint for Interaction

The purine-2,6-dione scaffold is a bicyclic heterocycle formed by the fusion of a pyrimidine and an imidazole ring.[8] Its structure presents multiple points for chemical modification, each influencing the molecule's steric, electronic, and pharmacokinetic properties. Understanding the role of each position is fundamental to predicting and tuning biological activity.

Caption: The core purine-2,6-dione (xanthine) scaffold with standard numbering.

Decoding the SAR: Positional Impact on Biological Activity

The journey from a simple xanthine to a potent and selective drug candidate is a tale of meticulous chemical modification. The following sections dissect the SAR at the most influential positions of the purine-2,6-dione ring.

N1 and N3 Positions: The Governors of General Affinity

The N1 and N3 positions are most famously substituted with methyl groups in the natural methylxanthines:

  • Theophylline: 1,3-dimethylxanthine

  • Theobromine: 3,7-dimethylxanthine

  • Caffeine: 1,3,7-trimethylxanthine

These small alkyl groups play a crucial role in establishing baseline affinity for targets like adenosine receptors. For instance, theobromine, which lacks the N1-methyl group, has a significantly lower affinity for A1 and A2A adenosine receptors compared to caffeine and theophylline.[2]

  • Expert Insight: The choice of substituents at N1 and N3 is a primary determinant of a compound's adenosine receptor antagonist profile. Larger alkyl or benzyl groups can be introduced to fine-tune selectivity. For example, in the development of A3 adenosine receptor antagonists, functionalization at the N3 position with various alkyl, alkenyl, or benzyl halides has been shown to yield compounds with nanomolar affinity.[9][10]

C8 Position: The Epicenter of Selectivity

The C8 position is arguably the most critical for achieving target selectivity. It projects into solvent-exposed regions of many binding pockets, allowing for the introduction of larger, more complex substituents that can form specific interactions and dictate which receptor subtype or enzyme isoform is targeted.

  • For Adenosine Receptors: Introduction of bulky and often lipophilic groups at C8 is a well-established strategy for enhancing affinity and selectivity. For instance, an 8-cyclopentyl group is a classic feature of potent adenosine A1 antagonists.[11] In the pursuit of A2B antagonists for inflammatory diseases, optimization of aryl and heteroaryl substituents at the C8 position has led to compounds with high affinity and functional antagonism.[12]

  • For Other Targets: SAR studies on xanthine derivatives as PCSK9 transcriptional inhibitors revealed that specific substitutions at the C8-position were critical for achieving potent activity with reduced cytotoxicity.[13]

A common synthetic strategy involves the bromination of the C8 position using N-bromosuccinimide (NBS), creating a versatile intermediate for subsequent coupling reactions to introduce diverse functionalities.[7][14]

N7 and N9 Positions: Modulators of Potency and Pharmacokinetics

Substitutions at the N7 and N9 positions of the imidazole ring can have varied effects depending on the target class.

  • N7 Position: In the context of PDE inhibitors, the N7 position is a key handle for optimization. Docking studies have shown that substituents at N7, such as an N-(2,3,4-trihydroxybenzylidene)butanehydrazide group, are crucial for achieving dual PDE4/7 inhibitory properties.[15] This position often allows for the introduction of side chains that can reach into secondary binding pockets, enhancing potency and influencing the inhibitor's selectivity profile.

  • N9 Position: While often unsubstituted in classic xanthine derivatives, modification at N9 has been explored for developing inhibitors of novel targets. For example, a series of 9H-purine-2,6-diamine derivatives were designed as dual inhibitors of Janus kinase 2 (JAK2) and BRD4, demonstrating the potential of this position for creating compounds that target the protein kinase family.[16]

Target-Specific SAR Analysis: From Broad Strokes to Fine Detail

Adenosine Receptor Antagonists

Adenosine receptors are G-protein coupled receptors (GPCRs) that play vital roles in cardiovascular, central nervous system, and immune functions. Purine-2,6-dione derivatives are classic competitive antagonists at these receptors.[2][5]

Adenosine_Pathway Adenosine Adenosine AR Adenosine Receptor (A1, A2A, A2B, A3) Adenosine->AR Binds & Activates G_Protein G-Protein AR->G_Protein Activates Xanthine Purine-2,6-dione (Antagonist) Xanthine->AR Binds & Blocks Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Signal Cellular Response (e.g., ↓ or ↑ cAMP) Effector->Signal Generates Signal

Caption: Mechanism of adenosine receptor antagonism by purine-2,6-dione derivatives.

The general pharmacophore for potent adenosine receptor antagonists involves substitutions at N1, N3, and C8. Selectivity is achieved by exploiting subtle differences in the receptor binding pockets.

Table 1: SAR Summary for Purine-2,6-dione Derivatives as Adenosine Receptor Antagonists

Position General Observation for High Affinity Impact on Selectivity Example Substituent(s) Target Example Reference
N1 Small alkyl groups (e.g., methyl, propyl) are favorable. Size and nature of the group can differentiate between A1/A3 and A2A/A2B. Propyl A3 Antagonist [9][10]
N3 Small alkyl groups are generally preferred. Often less impactful on selectivity than N1 or C8. Methyl, Propyl General [2][4]
C8 Aromatic or bulky aliphatic groups are required. Crucial for selectivity. The size, shape, and electronics of this group determine subtype preference. Cyclopentyl, Phenyl, Furan-2-yl A1, A2A Antagonists [11][17]

| N7 | Often part of a fused ring system to constrain conformation. | Fused rings can lock the molecule into a conformation favorable for a specific subtype. | Pyrido-fused structure | A3 Antagonist |[9][10] |

Phosphodiesterase (PDE) Inhibitors

PDEs are enzymes that hydrolyze the second messengers cAMP and cGMP, thereby terminating their signaling.[6][18] Inhibiting PDEs increases intracellular cAMP/cGMP levels, leading to effects such as smooth muscle relaxation and reduced inflammation.[4][19] Theophylline, for example, is a non-selective PDE inhibitor, contributing to its bronchodilator effects in asthma.[2][3]

cAMP_Pathway AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Converts PDE Phosphodiesterase (PDE) cAMP->PDE Hydrolyzes PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE->AMP Hydrolyzes Response Cellular Response (e.g., Anti-inflammatory) PKA->Response Activates Xanthine Purine-2,6-dione (PDE Inhibitor) Xanthine->PDE Inhibits

Caption: Role of purine-2,6-dione derivatives as PDE inhibitors in the cAMP pathway.

Modern drug discovery efforts focus on developing isoform-selective or dual-isoform PDE inhibitors to achieve targeted therapeutic effects with fewer side effects.

Table 2: SAR Summary for Purine-2,6-dione Derivatives as PDE Inhibitors

Position General Observation for High Affinity Impact on Selectivity Example Substituent(s) Target Example Reference
N1, N3 Typically substituted with small alkyl groups (e.g., methyl). Less critical for selectivity compared to N7 and C8. Methyl General [2]
N7 A key position for introducing side chains to access specific subpockets. Crucial for dual inhibition. Can bridge between binding sites of different isoforms. Butanehydrazide derivatives Dual PDE4/7 Inhibitors [15][18]

| C8 | Can tolerate a range of substituents from hydrogen to aryl groups. | Modifications can fine-tune isoform selectivity (e.g., PDE4 vs. PDE7). | Phenyl, H | PDE4, PDE7 Inhibitors |[15][20] |

Experimental Protocols for SAR Elucidation

A robust SAR campaign relies on a validated system of synthesis and biological evaluation. The following protocols represent standard methodologies in the field.

Protocol: Synthesis of an 8-Aryl-Substituted Purine-2,6-dione

This protocol describes a typical two-step synthesis for creating a library of C8-modified compounds, a cornerstone of SAR exploration.

Step 1: Bromination at the C8 Position

  • Reactant: Dissolve the starting purine-2,6-dione (e.g., theophylline, 1 equivalent) in a suitable solvent such as dimethylformamide (DMF).

  • Reagent Addition: Add N-bromosuccinimide (NBS, 1.1 equivalents) portion-wise to the solution at room temperature.

  • Reaction: Heat the mixture to 80-90°C and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-8 hours).[7]

  • Work-up: Cool the reaction mixture, pour it into ice water, and collect the precipitated product (8-bromo-purine-2,6-dione) by filtration. Wash with water and dry under vacuum.

Step 2: Suzuki Coupling for C8-Arylation

  • Reactants: In a reaction vessel, combine the 8-bromo-purine-2,6-dione (1 equivalent), the desired arylboronic acid (1.2 equivalents), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents).

  • Solvent and Base: Add a solvent mixture (e.g., toluene/ethanol/water) and a base (e.g., Na₂CO₃, 2 equivalents).

  • Reaction: Degas the mixture with nitrogen or argon, then heat to reflux (approx. 90-100°C) for 12-24 hours, monitoring by LC-MS.

  • Work-up: After cooling, partition the mixture between ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the final 8-aryl-purine-2,6-dione derivative.

Trustworthiness Check: Each step is monitored for completion to ensure high conversion. The final product's identity and purity must be confirmed by ¹H NMR, ¹³C NMR, and HRMS, establishing a self-validating system for the synthesized compound.

Protocol: In Vitro Adenosine Receptor Radioligand Binding Assay

This assay determines the affinity (Ki) of a test compound for a specific adenosine receptor subtype.

  • Membrane Preparation: Use cell membranes from a stable cell line overexpressing the human adenosine receptor of interest (e.g., HEK293-hA₃R).

  • Assay Buffer: Prepare a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) containing adenosine deaminase (ADA) to remove endogenous adenosine.

  • Incubation: In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [³H]PSB-11 for hA₃R), and varying concentrations of the test compound.[21]

  • Equilibration: Incubate the plates at a controlled temperature (e.g., 25°C) for a set time (e.g., 2 hours) to allow binding to reach equilibrium.[21]

  • Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer.

  • Quantification: Place the filter discs in scintillation vials with scintillation cocktail and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine non-specific binding using a high concentration of a known antagonist. Calculate the specific binding at each test compound concentration. Use non-linear regression analysis (e.g., using Prism software) to fit the data to a one-site competition model and determine the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

The Drug Discovery Workflow: From Hit to Candidate

The development of a purine-2,6-dione derivative into a clinical candidate follows a logical, multi-stage workflow.

Drug_Discovery_Workflow A Target Identification & Validation B High-Throughput Screening (HTS) or Fragment Screening A->B C Hit-to-Lead Optimization (SAR-driven Synthesis) B->C Identify Hits D In Vitro Pharmacology (Potency, Selectivity, MoA) C->D Synthesize Analogs D->C Feedback Loop E ADME/Tox Profiling (PK, Safety) D->E Select Leads E->C Feedback Loop F In Vivo Efficacy Studies (Animal Models) E->F G Preclinical Candidate Selection F->G

Caption: A generalized workflow for drug discovery and development.

Conclusion and Future Horizons

The purine-2,6-dione scaffold is a testament to the power of privileged structures in medicinal chemistry. Its synthetic tractability and ability to interact with a multitude of biological targets ensure its continued relevance. The core principles of its SAR—modulating general affinity at N1/N3, directing selectivity through C8, and fine-tuning potency via N7/N9—provide a robust framework for contemporary drug design.

Future research will likely focus on developing derivatives with novel mechanisms of action. The design of dual-target inhibitors, such as the JAK2/BRD4 compounds, represents an exciting frontier for treating complex diseases like cancer and inflammatory disorders.[16] As our understanding of biology deepens, the purine-2,6-dione core will undoubtedly be adapted to create highly selective probes and next-generation therapeutics, reinforcing its status as a truly foundational element of the modern pharmacopeia.

References

  • Chłoń-Rzepa, M., et al. (2018). Novel butanehydrazide derivatives of purine-2,6-dione as dual PDE4/7 inhibitors with potential anti-inflammatory activity: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry, 146, 381-394. Available from: [Link]

  • Gill, G. N., et al. (2004). Design, Synthesis, and Biological Evaluation of 1,2,3,7-Tetrahydro-6H-purin-6-one and 3,7-Dihydro-1H-purine-2,6-dione Derivatives as Corticotropin-Releasing Factor1 Receptor Antagonists. Journal of Medicinal Chemistry, 47(19), 4677-4686. Available from: [Link]

  • Płaza, K., et al. (2020). Novel phosphodiesterases inhibitors from the group of purine-2,6-dione derivatives as potent modulators of airway smooth muscle cell remodelling. European Journal of Pharmacology, 865, 172771. Available from: [Link]

  • Wang, Y., et al. (2023). Structure-activity relationship and biological evaluation of xanthine derivatives as PCSK9 inhibitors for the treatment of atherosclerosis. European Journal of Medicinal Chemistry, 247, 115042. Available from: [Link]

  • Jain, P., et al. (2020). 1 H-Purine 2,6 Diones : Strong Phosphodiesterase Inhibitors. Journal of Emerging Technologies and Innovative Research, 7(8). Available from: [Link]

  • Wyska, E., et al. (2022). Pharmacokinetic/Pharmacodynamic Evaluation of a New Purine-2,6-Dione Derivative in Rodents with Experimental Autoimmune Diseases. Pharmaceuticals, 15(5), 621. Available from: [Link]

  • Ragab, A., et al. (2024). Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. RSC Advances, 14(36), 26038-26084. Available from: [Link]

  • Monteiro, J., et al. (2020). Structure-Bioactivity Relationships of Methylxanthines: Trying to Make Sense of All the Promises and the Drawbacks. Molecules, 25(20), 4827. Available from: [Link]

  • Shaba, A., et al. (2015). Discovery, synthesis and biochemical profiling of purine-2,6-dione derivatives as inhibitors of the human poly(A)-selective ribonuclease Caf1. Bioorganic & Medicinal Chemistry Letters, 25(19), 4153-4158. Available from: [Link]

  • Ragab, A., et al. (2024). Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. RSC Advances. Available from: [Link]

  • Cieslik, W., et al. (2023). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. International Journal of Molecular Sciences, 24(14), 11520. Available from: [Link]

  • Kumar, G., et al. (2017). Design and synthesis of novel xanthine derivatives as potent and selective A2B adenosine receptor antagonists for the treatment of chronic inflammatory airway diseases. Bioorganic & Medicinal Chemistry, 25(13), 3466-3481. Available from: [Link]

  • Li, H., et al. (2023). Design, synthesis and biological evaluation of purine-based derivatives as novel JAK2/BRD4(BD2) dual target inhibitors. Bioorganic Chemistry, 132, 106386. Available from: [Link]

  • Chapman, R. A., & Miller, J. R. (1974). Structure-activity relations for caffeine: a comparative study of the inotropic effects of the methylxanthines, imidazoles and related compounds on the frog's heart. The Journal of Physiology, 242(3), 615-634. Available from: [Link]

  • Pharmacy180. (n.d.). Xanthine Derivatives - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Synthesis and Drug Profile | CNS Stimulants. Available from: [Link]

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  • El-Gamal, M. I., et al. (2023). Design, Synthesis, and Anti-Proliferative Action of Purine/Pteridine-Based Derivatives as Dual Inhibitors of EGFR and BRAFV600E. Molecules, 28(9), 3918. Available from: [Link]

  • Merlos, M., et al. (2002). Pyrido[2,1-f]purine-2,4-dione derivatives as a novel class of highly potent human A(3) adenosine receptor antagonists. Journal of Medicinal Chemistry, 45(16), 3331-3341. Available from: [Link]

  • Singh, U. P., et al. (2018). Xanthine scaffold: scope and potential in drug development. Helvetica Chimica Acta, 101(10), e1800152. Available from: [Link]

  • Khalifa, M. M., et al. (2024). From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds. RSC Advances, 14(30), 21671-21703. Available from: [Link]

  • Merlos, M., et al. (2002). Pyrido[2,1-f]purine-2,4-dione Derivatives as a Novel Class of Highly Potent Human A3 Adenosine Receptor Antagonists. Journal of Medicinal Chemistry, 45(16), 3331-3341. Available from: [Link]

  • ResearchGate. (n.d.). Structures of caffeine and theophylline. Scientific Diagram. Available from: [Link]

  • ResearchGate. (2014). What is the pharmacological and structural difference between teophylline and theobromine?. Available from: [Link]

  • Choi, O. H., et al. (1988). Caffeine and theophylline analogues: Correlation of behavioral effects with activity as adenosine receptor antagonists and as phosphodiesterase inhibitors. Life Sciences, 43(5), 387-398. Available from: [Link]

  • van der Es, D., et al. (2022). Synthesis and Structure–Activity Relationship Studies of Pyrido[1,2-e]Purine-2,4(1H,3H)-Dione Derivatives Targeting Flavin-Dependent Thymidylate Synthase in Mycobacterium tuberculosis. Molecules, 27(19), 6214. Available from: [Link]

  • van der Pijl, F., et al. (2006). 2,6-disubstituted and 2,6,8-trisubstituted purines as adenosine receptor antagonists. Bioorganic & Medicinal Chemistry, 14(10), 3493-3505. Available from: [Link]

  • Hoessel, R., et al. (2001). Structure-activity relationships and inhibitory effects of various purine derivatives on the in vitro growth of Plasmodium falciparum. Biochemical Pharmacology, 62(3), 301-310. Available from: [Link]

  • Tosh, D. K., & Jacobson, K. A. (2021). Purine Derivatives as Ligands for A3 Adenosine Receptors. Molecules, 26(23), 7111. Available from: [Link]

  • Dal Ben, D., et al. (2022). A2A Adenosine Receptor Antagonists: Are Triazolotriazine and Purine Scaffolds Interchangeable?. Molecules, 27(7), 2329. Available from: [Link]

  • Clarke, D. A., et al. (1958). Structure-activity relationships among purines related to 6-mercaptopurine. Cancer Research, 18(5), 445-456. Available from: [Link]

  • van der Es, D., et al. (2017). Structure–Affinity Relationships and Structure–Kinetics Relationships of Pyrido[2,1-f]purine-2,4-dione Derivatives as Human Adenosine A3 Receptor Antagonists. Journal of Medicinal Chemistry, 60(17), 7434-7452. Available from: [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for Cell Culture: 3-methyl-8-morpholin-4-yl-7H-purine-2,6-dione

Abstract This document provides a comprehensive guide for the solubilization and application of 3-methyl-8-morpholin-4-yl-7H-purine-2,6-dione in a cell culture setting. As a member of the purine-2,6-dione (xanthine) clas...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the solubilization and application of 3-methyl-8-morpholin-4-yl-7H-purine-2,6-dione in a cell culture setting. As a member of the purine-2,6-dione (xanthine) class of molecules, this compound is likely to exhibit low aqueous solubility, necessitating the use of an organic solvent for the preparation of stock solutions.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals, offering detailed, field-proven protocols to ensure compound integrity, maximize bioavailability in vitro, and maintain experimental reproducibility. We will delve into the principles of solvent selection, provide step-by-step methodologies for stock and working solution preparation, and offer troubleshooting advice for common challenges.

Introduction: Understanding the Compound and the Challenge

3-methyl-8-morpholin-4-yl-7H-purine-2,6-dione belongs to a class of heterocyclic compounds known as substituted xanthines.[1][2] Molecules in this class are widely investigated for their potential as kinase inhibitors and other targeted therapeutic agents.[1][4][5] A common characteristic of such small organic molecules is poor water solubility. Therefore, the primary challenge for in vitro cell-based assays is to prepare a biologically active solution that is compatible with the culture medium and non-toxic to the cells.[6]

The introduction of any foreign substance, including solvents, into a cell culture environment can potentially alter the cellular milieu and affect the experimental outcome.[6][7] Thus, a carefully designed dissolution protocol is not merely a preparatory step but a critical component of the experimental design. This guide will explain the causality behind each experimental choice, ensuring a self-validating and robust methodology.

The Science of Solubilization for In Vitro Assays

The ideal solvent for cell culture applications must meet two primary criteria: it must effectively dissolve the compound of interest, and it must exhibit minimal cytotoxicity at the final working concentration.

Dimethyl Sulfoxide (DMSO) is overwhelmingly the solvent of choice for preparing high-concentration stock solutions of poorly water-soluble compounds for several reasons:

  • High Solubilizing Power: DMSO can dissolve a wide range of organic molecules that are otherwise insoluble in aqueous solutions.[8]

  • Miscibility with Water: DMSO is miscible with water, which allows for the dilution of a concentrated stock solution into the aqueous cell culture medium.[9]

  • Established Cytotoxicity Profile: The cytotoxic effects of DMSO are well-documented. Most cell lines can tolerate a final DMSO concentration of up to 0.5% (v/v) without significant adverse effects, although it is best practice to keep the concentration at or below 0.1%.[8][10]

It is imperative to conduct a vehicle control experiment, where cells are treated with the same final concentration of DMSO used in the experimental conditions, to account for any solvent-induced effects.[8][10]

Physicochemical Properties

A precise calculation is fundamental to preparing accurate stock solutions.

PropertyValueSource
Molecular Formula C₁₀H₁₃N₅O₃PubChem
Molecular Weight 267.25 g/mol PubChem
Appearance Likely a white to off-white solidInferred from similar compounds
Predicted Solubility Poor in water, soluble in DMSOBased on chemical structure and class

Protocol: Preparation of a 10 mM Stock Solution

This protocol details the preparation of a high-concentration stock solution. It is recommended to first perform a small-scale solubility test to confirm the compound's solubility in the chosen solvent before proceeding with the full preparation.[11]

Materials:

  • 3-methyl-8-morpholin-4-yl-7H-purine-2,6-dione powder

  • Dimethyl sulfoxide (DMSO), cell culture grade, sterile

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

Methodology:

  • Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, use the following calculation:

    • Mass (mg) = Concentration (mM) × Volume (mL) × Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L × 0.001 L × 267.25 g/mol = 2.67 mg

  • Weigh the Compound: In a sterile environment (e.g., a laminar flow hood), carefully weigh out 2.67 mg of the compound and transfer it to a sterile microcentrifuge tube.

  • Dissolve in DMSO: Add 1 mL of sterile, cell culture-grade DMSO to the tube containing the powder.

  • Ensure Complete Dissolution: Tightly cap the tube and vortex thoroughly for several minutes until the powder is completely dissolved. The resulting solution should be clear and free of any visible particulates. Gentle warming in a 37°C water bath can aid dissolution if necessary.[9]

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles.[10] Store the aliquots at -20°C or -80°C. For long-term storage, -80°C is recommended.[10]

Protocol: Preparation of Working Solutions for Cell Treatment

This protocol describes the dilution of the high-concentration DMSO stock into cell culture medium to achieve the desired final concentration for treating cells. The key challenge to overcome is the potential for the compound to precipitate out of the aqueous solution.[8][12]

Materials:

  • 10 mM stock solution of 3-methyl-8-morpholin-4-yl-7H-purine-2,6-dione in DMSO

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile conical tubes or multi-well plates

Methodology:

  • Determine Final Concentration: Decide on the final concentration required for your experiment (e.g., 10 µM).

  • Calculate Dilution Factor:

    • Dilution Factor = [Stock Concentration] / [Final Concentration]

    • Dilution Factor = 10,000 µM / 10 µM = 1000

  • Perform Serial or Stepwise Dilution: To prevent precipitation, avoid adding the concentrated DMSO stock directly into a large volume of medium. A stepwise dilution is recommended.[10]

    • Intermediate Dilution (Optional but Recommended): First, dilute the 10 mM stock 1:10 in pure DMSO to create a 1 mM solution. This reduces the concentration gradient when adding to the aqueous medium.

    • Final Dilution: Add the stock solution to the pre-warmed medium while gently vortexing or swirling. For a 10 µM final concentration from a 10 mM stock, add 1 µL of stock to every 1 mL of medium.

  • Final DMSO Concentration Check: Ensure the final concentration of DMSO in the medium is non-toxic.

    • For a 1:1000 dilution, the final DMSO concentration is 0.1%, which is generally considered safe for most cell lines.[8]

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to an equivalent volume of culture medium. For a 1:1000 dilution, this would be 1 µL of DMSO per 1 mL of medium.

  • Immediate Use: Use the freshly prepared working solution immediately to treat your cells. Do not store working solutions in aqueous media for extended periods, as the compound may degrade or precipitate over time.

Workflow and Best Practices

The following diagram illustrates the complete workflow from powder to cell treatment, emphasizing critical control points.

G cluster_0 Part A: Stock Solution Preparation cluster_1 Part B: Working Solution Preparation A Calculate Mass (e.g., 2.67 mg for 1mL of 10mM) B Weigh Compound in sterile environment A->B Accurate Weighing C Add Sterile DMSO (e.g., 1 mL) B->C Aseptic Technique D Vortex/Warm (37°C) Ensure complete dissolution C->D Visual Confirmation E Aliquot & Store -20°C or -80°C D->E Avoid Freeze-Thaw F Thaw Stock Aliquot E->F Retrieve for Use H Perform Serial Dilution (e.g., 1:1000 for 10µM) F->H G Pre-warm Cell Culture Medium (37°C) G->H Prevents Precipitation I Add to Cells Immediately H->I Maintain Stability J Prepare Vehicle Control (Medium + 0.1% DMSO) J->I Essential Control

Caption: Workflow for preparing and using 3-methyl-8-morpholin-4-yl-7H-purine-2,6-dione.

Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
Compound precipitates upon dilution in medium The compound's aqueous solubility limit has been exceeded. The dilution was too rapid.Perform a serial dilution. Add the DMSO stock to the medium while vortexing. Try a lower final concentration.[8][12]
Inconsistent experimental results Degradation of compound in stock solution due to repeated freeze-thaw cycles. Instability in aqueous working solution.Always use single-use aliquots of the stock solution.[10] Prepare working solutions fresh immediately before each experiment.
Cell toxicity observed in vehicle control The final DMSO concentration is too high for the specific cell line.Perform a dose-response curve for DMSO on your cell line to determine its tolerance. Keep the final DMSO concentration below the toxic threshold, ideally ≤ 0.1%.[13]
Compound will not dissolve in DMSO The compound may have very low solubility even in DMSO. The compound may have degraded.Try gentle warming (37-50°C) or brief sonication.[9] If it still does not dissolve, a different solvent may be required, but this will necessitate a new cytotoxicity assessment.

Conclusion

The successful use of 3-methyl-8-morpholin-4-yl-7H-purine-2,6-dione in cell culture hinges on a meticulous and scientifically-grounded dissolution protocol. By using high-purity DMSO to create a concentrated stock solution and employing careful dilution techniques, researchers can achieve a biologically active working solution that is compatible with their in vitro models. Adherence to the principles of maintaining low final solvent concentrations and the inclusion of appropriate vehicle controls are paramount for generating reliable and interpretable data.

References

  • Iranshahi, M., et al. (2016). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Avicenna Journal of Medical Biotechnology.
  • Kramer, P., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology.
  • PhytoTech Labs. (n.d.). Preparing Stock Solutions.
  • Tavassoli, A., et al. (2016). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Avicenna Journal of Medical Biotechnology.
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  • Smolecule. (n.d.). Troubleshooting Guide: Stock Solution Preparation.
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  • BenchChem. (2025). Technical Support Center: Improving Small Molecule Inhibitor Stability in Solution.
  • Sigma-Aldrich. (n.d.). 3-ME-8-(4-MORPHOLINYL)-7-(2-(4-MORPHOLINYL)ET)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE.
  • Ataman Kimya. (n.d.). MORPHOLINE (CAS 110-91-8).
  • El-Gamal, M. I., et al. (2023). Design, Synthesis, and Anti-Proliferative Action of Purine/Pteridine-Based Derivatives as Dual Inhibitors of EGFR and BRAFV600E. Molecules.
  • PubChem. (n.d.). 3,7-Dihydro-1,3-dimethyl-7-(4-morpholinylmethyl)-1H-purine-2,6-dione.
  • Royal Society of Chemistry. (2025). Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. RSC Advances.
  • Thomas, L., et al. (2008). (R)-8-(3-amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione (BI 1356), a novel xanthine-based dipeptidyl peptidase 4 inhibitor, has a superior potency and longer duration of action compared with other dipeptidyl peptidase-4 inhibitors. Journal of Pharmacology and Experimental Therapeutics.
  • Henderson, J. L., et al. (2015). Discovery and preclinical profiling of 3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile (PF-06447475), a highly potent, selective, brain penetrant, and in vivo active LRRK2 kinase inhibitor. Journal of Medicinal Chemistry.
  • MolPort. (n.d.). 8-(2,6-dimethylmorpholin-4-yl)-1,3,7-trimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione.
  • Hsu, T., et al. (2022). Protocol for assessing translational regulation in mammalian cell lines by OP-Puro labeling. STAR Protocols.
  • Sartorelli, A. C., & LePage, G. A. (1958). Mechanisms of action of 6-thioguanine, 6-mercaptopurine, and 8-azaguanine. Cancer Research.
  • Semantic Scholar. (n.d.). From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds.
  • MDPI. (2024). A Rapid and Reliable Absorbance Assay to Identify Drug–Drug Interactions with Thiopurine Drugs.
  • Wikipedia. (n.d.). Morpholine.
  • Gribanov, O., et al. (2023). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)

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Application

Optimal incubation times for 3-methyl-8-morpholin-4-yl-7H-purine-2,6-dione assays

Optimal Incubation Times for 3-methyl-8-morpholin-4-yl-7H-purine-2,6-dione Assays Abstract This document provides a detailed guide for researchers, scientists, and drug development professionals on establishing optimal i...

Author: BenchChem Technical Support Team. Date: February 2026

Optimal Incubation Times for 3-methyl-8-morpholin-4-yl-7H-purine-2,6-dione Assays

Abstract

This document provides a detailed guide for researchers, scientists, and drug development professionals on establishing optimal incubation times for enzymatic assays involving 3-methyl-8-morpholin-4-yl-7H-purine-2,6-dione. As a purine analog, this compound is predicted to be an enzyme inhibitor, likely targeting phosphodiesterases (PDEs) or kinases. The accurate determination of its potency (e.g., IC50) is critically dependent on appropriate incubation conditions. This guide elucidates the theoretical underpinnings and provides practical, step-by-step protocols for determining key kinetic parameters, with a focus on distinguishing between reversible and irreversible (time-dependent) inhibition.

Introduction: The Significance of Incubation Time in Enzyme Inhibition Assays

The compound of interest, 3-methyl-8-morpholin-4-yl-7H-purine-2,6-dione, belongs to the purine class of molecules, many of which are known to be enzyme inhibitors.[3][4] Its structure, featuring a purine-2,6-dione core, is similar to xanthine derivatives that have shown inhibitory activity against various enzymes, including dipeptidyl peptidase-4 (DPP-4).[5][6] The morpholine moiety is also a common feature in kinase inhibitors.[7][8] Given these structural alerts, it is imperative to characterize its inhibitory mechanism, for which optimizing incubation times is a foundational step.

This guide will walk you through the process of systematically determining the optimal pre-incubation and reaction incubation times for assays involving this compound.

Theoretical Framework: Reversible vs. Irreversible Inhibition

The nature of the inhibitor dictates the appropriate experimental design for determining incubation times.

  • Reversible Inhibition: Reversible inhibitors bind to enzymes through non-covalent interactions. This binding is in equilibrium, and the inhibitor can dissociate from the enzyme.[1] For these inhibitors, a pre-incubation step is crucial to allow the binding to reach equilibrium before initiating the enzymatic reaction.

  • Irreversible Inhibition: Irreversible inhibitors typically form a covalent bond with the enzyme, leading to time-dependent inactivation.[2] The potency of such inhibitors cannot be accurately described by a simple IC50 value without considering the incubation time.[1]

A key experiment to differentiate between these two mechanisms is the IC50 shift assay . This involves measuring the IC50 of the inhibitor with and without a pre-incubation period. A significant shift to a lower IC50 value after pre-incubation is indicative of time-dependent inhibition.[9][10]

Signaling Pathway Context: Phosphodiesterase (PDE) Inhibition

To provide a concrete example, we will consider the hypothetical scenario where 3-methyl-8-morpholin-4-yl-7H-purine-2,6-dione is a phosphodiesterase (PDE) inhibitor. PDEs are enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial second messengers in various signaling pathways. By inhibiting a PDE, the levels of these cyclic nucleotides increase, leading to downstream cellular effects.

cluster_membrane Cell Membrane Signal Signal Receptor Receptor Signal->Receptor 1. Ligand Binding AC_GC Adenylyl/Guanylyl Cyclase Receptor->AC_GC 2. Activation cAMP_cGMP cAMP/cGMP AC_GC->cAMP_cGMP 3. Synthesis ATP_GTP ATP/GTP ATP_GTP->AC_GC AMP_GMP 5'-AMP/5'-GMP cAMP_cGMP->AMP_GMP 6. Degradation PKA_PKG PKA/PKG cAMP_cGMP->PKA_PKG 4. Activation PDE Phosphodiesterase (PDE) PDE->cAMP_cGMP Hydrolysis Inhibitor 3-methyl-8-morpholin-4-yl -7H-purine-2,6-dione Inhibitor->PDE Inhibition Cellular_Response Cellular Response PKA_PKG->Cellular_Response 5. Phosphorylation & Response

Caption: Hypothetical signaling pathway of PDE inhibition.

Experimental Protocols

Initial Time-Course Experiment to Determine Linear Range of Reaction

Rationale: Before assessing inhibition, it is crucial to establish the time frame during which the enzymatic reaction is linear. This ensures that the measured rates are accurate representations of the initial velocity.

Protocol:

  • Prepare a reaction mixture containing the enzyme and its substrate at a concentration around its Km value, in the appropriate assay buffer.

  • Incubate the reaction mixture at the desired temperature (e.g., 37°C).

  • At various time points (e.g., 0, 5, 10, 15, 30, 45, and 60 minutes), stop the reaction and measure the amount of product formed.

  • Plot the product concentration against time. The linear range is the period during which the rate of product formation is constant.

  • Select a reaction incubation time within this linear range for subsequent inhibition assays.

Protocol for Determining Optimal Pre-incubation Time (IC50 Shift Assay)

Rationale: This experiment aims to determine if 3-methyl-8-morpholin-4-yl-7H-purine-2,6-dione is a time-dependent inhibitor. By comparing the IC50 values with and without pre-incubation, we can infer its mechanism of action.

Workflow:

cluster_no_preincubation Condition 1: No Pre-incubation cluster_preincubation Condition 2: With Pre-incubation cluster_analysis Data Analysis A1 Mix Enzyme + Inhibitor (serial dilutions) B1 Immediately add Substrate A1->B1 C1 Incubate for Reaction Time (t) B1->C1 D1 Measure Activity C1->D1 F Plot % Inhibition vs. [Inhibitor] for each pre-incubation time D1->F A2 Mix Enzyme + Inhibitor (serial dilutions) B2 Pre-incubate for Varying Times (0, 15, 30, 60 min) A2->B2 C2 Add Substrate B2->C2 D2 Incubate for Reaction Time (t) C2->D2 E2 Measure Activity D2->E2 E2->F G Calculate IC50 for each curve F->G H Compare IC50 values G->H

Caption: Workflow for the IC50 shift assay.

Detailed Steps:

  • Prepare Reagents:

    • Prepare a stock solution of 3-methyl-8-morpholin-4-yl-7H-purine-2,6-dione in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the inhibitor in the assay buffer.

    • Prepare enzyme and substrate solutions in the assay buffer.

  • No Pre-incubation Control:

    • In a multi-well plate, add the enzyme and the inhibitor dilutions.

    • Immediately add the substrate to initiate the reaction.

    • Incubate for the pre-determined linear reaction time.

    • Stop the reaction and measure the signal.

  • Pre-incubation:

    • In a separate set of wells, add the enzyme and the inhibitor dilutions.

    • Pre-incubate for a defined period (e.g., 30 minutes) at the assay temperature.

    • Add the substrate to initiate the reaction.

    • Incubate for the same linear reaction time as the control.

    • Stop the reaction and measure the signal.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration for both conditions.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each condition.

Interpretation of Results:

ObservationInterpretationNext Steps
No significant change in IC50Reversible inhibitorA 15-30 minute pre-incubation is likely sufficient.
Significant decrease in IC50 with pre-incubationTime-dependent inhibitorFurther characterization of kinact and KI is recommended.
Protocol for Characterizing Time-Dependent Inhibition (kinact and KI)

Rationale: For a time-dependent inhibitor, a more detailed kinetic analysis is required to determine the maximal rate of inactivation (kinact) and the inhibitor concentration that gives half-maximal inactivation (KI).[11]

Protocol:

  • Experimental Setup:

    • Prepare several concentrations of the inhibitor.

    • For each inhibitor concentration, set up a series of reactions.

  • Incubation and Measurement:

    • Pre-incubate the enzyme with each inhibitor concentration for various time points (e.g., 0, 5, 10, 20, 30, 60 minutes).

    • At each time point, take an aliquot of the enzyme-inhibitor mixture and add it to the substrate to measure the residual enzyme activity.

  • Data Analysis:

    • For each inhibitor concentration, plot the natural log of the percentage of remaining activity against the pre-incubation time. The slope of this line represents the observed rate of inactivation (kobs).

    • Plot the kobs values against the inhibitor concentrations.

    • Fit this data to the Michaelis-Menten equation to determine kinact (the Vmax of the plot) and KI (the Km of the plot).

Factors Influencing Incubation Times

Several factors can affect the optimal incubation time for an enzyme assay.[12][13][14][15][16]

FactorInfluenceRecommendation
Temperature Higher temperatures generally increase the rate of both the enzymatic reaction and inhibitor binding, but can also lead to enzyme denaturation.Maintain a constant and optimal temperature throughout the assay.
pH pH can affect the ionization state of the enzyme, substrate, and inhibitor, thereby influencing their interactions.Use a buffered solution at the optimal pH for the enzyme.
Enzyme and Substrate Concentrations The concentrations of the enzyme and substrate will affect the reaction rate and the apparent potency of the inhibitor.Use consistent concentrations and ensure the substrate concentration is appropriate for the assay type (e.g., around Km for competitive inhibitors).
Inhibitor Stability The inhibitor may degrade over time in the assay buffer.Assess the stability of the inhibitor under the assay conditions if long incubation times are required.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and organized manner.

Table 1: Hypothetical IC50 Shift Assay Results

Pre-incubation Time (min)IC50 (µM)Fold Shift (IC50 at 0 min / IC50 at t)
010.21.0
155.12.0
302.54.1
601.19.3

In this hypothetical example, the significant decrease in IC50 with increasing pre-incubation time strongly suggests that 3-methyl-8-morpholin-4-yl-7H-purine-2,6-dione is a time-dependent inhibitor of the target enzyme.

Conclusion

Determining the optimal incubation times is a critical step in the characterization of any enzyme inhibitor. The protocols outlined in this application note provide a systematic approach to defining these parameters for 3-methyl-8-morpholin-4-yl-7H-purine-2,6-dione. By carefully considering the principles of enzyme kinetics and potential time-dependent effects, researchers can generate accurate and reproducible data, leading to a deeper understanding of the compound's mechanism of action and its therapeutic potential.

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  • Thomas, L., et al. (2008). (R)-8-(3-amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione (BI 1356), a novel xanthine-based dipeptidyl peptidase 4 inhibitor, has a superior potency and longer duration of action compared with other dipeptidyl peptidase-4 inhibitors. Journal of Pharmacology and Experimental Therapeutics, 325(1), 175-182. Available at: [Link]

  • University of Washington. Enzyme Kinetics and Reversible Inhibition. Available at: [Link]

  • Yiming Biotech. Six Factors Affecting the Effect of Enzyme Preparation. Available at: [Link]

  • Zhang, Y., et al. (2025, February 23). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules, 30(5), 1089. Available at: [Link]

Sources

Method

Application Notes and Protocols for In Vivo Dosing of Purine-2,6-Dione Derivatives

Introduction: The Therapeutic Promise and In Vivo Challenge of Purine-2,6-Dione Derivatives Purine-2,6-dione, commonly known as xanthine, forms the scaffold for a class of compounds with significant therapeutic relevance...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise and In Vivo Challenge of Purine-2,6-Dione Derivatives

Purine-2,6-dione, commonly known as xanthine, forms the scaffold for a class of compounds with significant therapeutic relevance.[1] Naturally occurring derivatives like caffeine and theophylline are well-known for their physiological effects, but the synthetic exploration of the xanthine core has yielded a plethora of derivatives with diverse pharmacological activities.[2][3] These activities include anti-inflammatory, anti-tumor, and neuroprotective effects, often stemming from their ability to act as adenosine receptor antagonists or phosphodiesterase (PDE) inhibitors.[2][4] Specifically, inhibition of PDE4 and PDE7 has shown promise in models of autoimmune diseases.[5][6][7]

While in vitro assays can establish potency, the translation of these findings into a living system is the critical juncture in drug development. An effective in vivo dosing strategy is paramount; it seeks to achieve sufficient target engagement to elicit a therapeutic effect while minimizing off-target effects and toxicity. This guide provides a comprehensive framework and detailed protocols for establishing robust in vivo dosing regimens for novel purine-2,6-dione derivatives, grounded in scientific principles and field-proven methodologies.

Pillar 1: Foundational Physicochemical & Pre-Dosing Characterization

Before any animal is dosed, a thorough understanding of the compound's fundamental properties is non-negotiable. This initial characterization dictates formulation strategy and influences pharmacokinetic outcomes.[8]

Solubility and Stability: The Cornerstone of Bioavailability

A compound cannot be effective if it doesn't reach its target. Aqueous solubility is a primary determinant of oral bioavailability.[9] Many synthetic purine derivatives exhibit poor water solubility, necessitating careful formulation.[10][11]

  • Why it matters: Inconsistent solubility leads to variable absorption and unreliable exposure, rendering in vivo data uninterpretable. A compound that precipitates in the dosing vehicle or the gastrointestinal tract will not provide a meaningful dose-response relationship.

  • Protocol Insight: Initial solubility should be assessed in aqueous buffers across a physiological pH range (e.g., 1.2, 4.5, 6.8, 7.4) using methods like the shake-flask technique.[9] This helps predict behavior in different segments of the GI tract. Stability under these conditions, as well as in the presence of light and temperature variations (forced degradation studies), is also crucial for ensuring the integrity of the dosed compound.[9]

Formulation: The Art and Science of the Dosing Vehicle

The choice of vehicle is critical for ensuring the compound remains solubilized or uniformly suspended for accurate administration.

  • Causality: The vehicle must be non-toxic at the administered volume and should not interfere with the compound's pharmacology. For poorly soluble purine derivatives, co-solvent systems are common. A widely used vehicle for intraperitoneal (IP) administration in mice is a ternary mixture of DMSO, PEG400, and water.[7] For oral (PO) administration in rats, suspensions in vehicles like 10% methylcellulose are often employed.[7]

  • Trustworthiness: Every new formulation must be validated. This involves preparing the highest intended concentration of the purine derivative in the chosen vehicle and visually inspecting for precipitation or instability over a period that mimics the experimental timeline (e.g., 2-4 hours at room temperature).

Table 1: Example Formulations for Purine-2,6-Dione Derivatives in Preclinical Studies

Compound Type Vehicle Composition Route of Administration Animal Model Rationale & Considerations
Novel PDE4/7 Inhibitor DMSO:PEG400:Sterile Water (10:40:50 v/v/v)[7] Intraperitoneal (IP) Mouse Co-solvent system for compounds with poor aqueous solubility. DMSO concentration should be kept low (<10%) to minimize toxicity.
Theophylline Derivative Suspension in 10% Methylcellulose[7] Oral (PO) Rat Standard suspending agent for oral dosing. Ensures uniform particle distribution for consistent administration.
Water-Soluble Derivatives Isotonic Saline[12] Intraperitoneal (IP) Rat The simplest and preferred vehicle for soluble compounds, minimizing potential vehicle-related artifacts.

| Water-Insoluble Derivatives | Stabilized with Tween-80 and administered into the stomach[13] | Intragastric (IG) | Rat | A surfactant is used to create a stable suspension for insoluble compounds. Direct gastric administration ensures the intended dose is delivered. |

Pillar 2: Step-by-Step In Vivo Dosing Protocols

The following protocols provide a systematic approach to move from initial safety assessment to definitive efficacy studies.

Protocol 1: Acute Toxicity and Maximum Tolerated Dose (MTD) Determination

The first step in any in vivo program is to understand the compound's safety profile and identify a dose range that does not cause overt toxicity.[13][14]

Objective: To determine the single-dose toxicity and establish the MTD.

Methodology:

  • Animal Selection: Use a small number of healthy, young adult rodents (e.g., C57BL/6 mice or Sprague Dawley rats) of a single sex to begin.[13]

  • Dose Selection: Based on in vitro potency (e.g., IC50 or EC50), select a starting dose. A common approach is a dose-escalation design. Start with a low dose (e.g., 1-5 mg/kg) and escalate in subsequent groups (e.g., 10, 30, 100 mg/kg).

  • Formulation & Administration: Prepare the purine-2,6-dione derivative in the selected vehicle. Administer a single dose via the intended clinical or experimental route (e.g., oral gavage or IP injection).[13]

  • Observation: Closely monitor the animals for the first 4 hours post-dosing, and then at regular intervals for up to 14 days.[14] Record clinical signs of toxicity, including changes in posture, activity, breathing, and any signs of distress. Body weight should be recorded daily.

  • Endpoint: The MTD is defined as the highest dose that does not cause mortality, significant (>15-20%) body weight loss, or other severe clinical signs of distress.

  • Self-Validation: A control group receiving only the vehicle is essential to ensure that any observed effects are due to the compound and not the formulation.[7]

Protocol 2: Preliminary Pharmacokinetic (PK) Study

A PK study reveals how the animal's body processes the compound (Absorption, Distribution, Metabolism, and Excretion - ADME). This is critical for designing an effective dosing schedule.[8]

Objective: To determine key PK parameters (Cmax, Tmax, AUC, half-life) after a single dose.

Methodology:

  • Animal & Dosing: Use a cohort of rodents (e.g., cannulated rats for serial blood sampling). Administer a single, well-tolerated dose (below the MTD) of the compound.

  • Sample Collection: Collect blood samples at multiple time points post-dose (e.g., 0, 15 min, 30 min, 1, 2, 4, 8, and 24 hours). Plasma is separated by centrifugation.

  • Bioanalysis: Quantify the concentration of the parent compound in the plasma samples using a validated analytical method like LC-MS/MS.[7]

  • Data Analysis: Plot plasma concentration versus time. Calculate key PK parameters using non-compartmental analysis software.

  • Causality Explained:

    • Half-life (t½): Dictates the dosing frequency. A compound with a short half-life may require multiple daily doses to maintain therapeutic concentrations.

    • Area Under the Curve (AUC): Represents total drug exposure. This is a key metric for correlating dose with efficacy and toxicity.

    • Cmax (Maximum Concentration): Indicates the peak exposure, which can be linked to acute efficacy or toxicity.

Protocol 3: Efficacy Study Dosing Regimen

With MTD and PK data in hand, an informed efficacy study can be designed.

Objective: To assess the therapeutic effect of the compound in a relevant disease model.

Methodology:

  • Model Selection: Choose an appropriate animal model that recapitulates aspects of the human disease of interest. For example, collagen-induced arthritis in rats for rheumatoid arthritis or experimental autoimmune encephalomyelitis (EAE) in mice for multiple sclerosis.[5][15]

  • Dose & Regimen Selection:

    • Select at least three dose levels (e.g., low, medium, high) based on the MTD and PK data. The highest dose should be at or near the MTD.

    • The dosing frequency is determined by the compound's half-life. For a compound with a 4-hour half-life, twice-daily (BID) dosing might be appropriate to maintain exposure.

  • Study Execution:

    • Randomize animals into treatment groups, including a vehicle control and often a positive control (a known effective drug).

    • Administer the purine-2,6-dione derivative according to the selected dose and regimen for the duration of the study.

    • Monitor disease progression using established scoring systems or biomarkers (e.g., clinical scoring in EAE, paw volume measurement in arthritis).[5]

Pillar 3: Data Visualization and Interpretation

Workflow for Establishing an In Vivo Dosing Regimen

G cluster_0 Phase 1: Pre-Dosing Assessment cluster_1 Phase 2: In Vivo Safety & PK cluster_2 Phase 3: Efficacy Testing A Physicochemical Characterization (Solubility, Stability) B Formulation Development (Vehicle Selection & Validation) A->B Guides Vehicle Choice C Acute Toxicity Study (Dose Escalation) B->C Enables In Vivo Testing D Determine MTD (Maximum Tolerated Dose) C->D Identifies Upper Dose Limit E Single Dose PK Study (at a sub-MTD dose) D->E Informs Safe PK Dose F Characterize PK Profile (t½, AUC, Cmax) E->F G Design Efficacy Study Regimen (Dose Levels & Frequency) F->G Informs Dosing Strategy H Execute Study in Disease Model G->H I Assess Therapeutic Outcome (Efficacy & Biomarkers) H->I

Caption: Workflow for establishing an in vivo dosing regimen for novel compounds.

Example Dosing Data Summary

Table 2: Examples of In Vivo Dosing for Purine-2,6-Dione (Xanthine) Derivatives

Compound Animal Model Route Dose Range Dosing Schedule Key Finding/Application Reference
Theophylline, Enprofylline Rat IP 2.5, 5, 10 mg/kg Single Dose Pharmacokinetic characterization.[12] [12]
7-Methylxanthine Sprague Dawley Rat Oral 30 mg/kg Single Dose Pharmacokinetic assessment.[16] [16]
Compound 34 (PDE4/7 Inhibitor) C57BL/6 Mouse IP 50 mg/kg Single Dose Reduced TNFα in an endotoxemia model.[7] [7]
Febuxostat Analogue Hyperuricemic Mouse Oral 5 mg/kg Single Dose Decreased uric acid levels.[17] [17]

| Butanehydrazide Derivatives | Rat | IP | Not specified | Single Dose | Anti-inflammatory effect in LPS-induced endotoxemia.[18] |[18] |

Conclusion and Best Practices

The successful in vivo evaluation of novel purine-2,6-dione derivatives hinges on a systematic, data-driven approach. It begins with a solid foundation of physicochemical characterization, progresses through careful safety and pharmacokinetic assessments, and culminates in a well-designed efficacy study. By understanding the causality behind each experimental choice—from vehicle selection to dosing frequency—researchers can generate reliable, reproducible data that accurately reflects the therapeutic potential of their compounds. Always remember that animal welfare is paramount, and all studies should be conducted under approved ethical guidelines.

References

  • Structure-related pharmacokinetics of xanthines after direct administration into the peritoneal cavity of rats. PubMed. Available at: [Link][12]

  • Xanthine Derivatives: Drug Class, Uses, Side Effects, Drug Names. RxList. Available at: [Link][19]

  • Xanthine scaffold: scope and potential in drug development. National Center for Biotechnology Information (PMC). Available at: [Link][2]

  • Investigation of acute toxicity of novel 3,7-dihydro-1H-purine- 2,6-dione derivatives. knmu.edu.ua. Available at: [Link][13]

  • From Xanthine Oxidase Inhibition to In Vivo Hypouricemic Effect: An Integrated Overview of In Vitro and In Vivo Studies with Focus on Natural Molecules and Analogues. National Center for Biotechnology Information (PMC). Available at: [Link][17]

  • Pharmacokinetics and Quantitative Structure–Pharmacokinetics Relationship Study of Xanthine Derivatives with Antidepressant, Anti-Inflammatory, and Analgesic Activity in Rats. National Center for Biotechnology Information (PMC). Available at: [Link][8]

  • XANTHINE DERIVATIVES. uobabylon.edu.iq. Available at: [Link][20]

  • Interspecies Differences and Scaling for the Pharmacokinetics of Xanthine Derivatives. Oxford Academic. Available at: [Link][21]

  • Pharmacokinetic/Pharmacodynamic Evaluation of a New Purine-2,6-Dione Derivative in Rodents with Experimental Autoimmune Diseases. National Center for Biotechnology Information (PMC). Available at: [Link][5]

  • Pharmacokinetics and Ex Vivo Activity of 7-Methylxanthine, an Inhibitor of Monosodium Urate Crystallization. MDPI. Available at: [Link][16]

  • Pharmacokinetic/Pharmacodynamic Evaluation of a New Purine-2,6-Dione Derivative in Rodents with Experimental Autoimmune Diseases. PubMed. Available at: [Link][6]

  • An update on the animal models in hyperuricaemia research. Clinical and Experimental Rheumatology. Available at: [Link][15]

  • Design and synthesis of novel xanthine derivatives as potent and selective A 2B adenosine receptor antagonists for the treatment of chronic inflammatory airway diseases. PubMed. Available at: [Link][10]

  • Pharmacokinetic/Pharmacodynamic Evaluation of a New Purine-2,6-Dione Derivative in Rodents with Experimental Autoimmune Diseases. MDPI. Available at: [Link][7]

  • Novel butanehydrazide derivatives of purine-2,6-dione as dual PDE4/7 inhibitors with potential anti-inflammatory activity: Design, synthesis and biological evaluation. PubMed. Available at: [Link][18]

  • Recent Advances in the Biological Significance of Xanthine and its Derivatives: A Review. ResearchGate. Available at: [Link][3]

  • New clinical applications of xanthine derivatives: Modulatory actions on leukocyte survival and function. ResearchGate. Available at: [Link][22]

  • Design, Synthesis, and Anti-Proliferative Action of Purine/Pteridine-Based Derivatives as Dual Inhibitors of EGFR and BRAFV600E. National Center for Biotechnology Information (PMC). Available at: [Link][4]

  • Xanthine Scaffold: Available Synthesis Routes to Deliver Diversity by Derivatization. SciSpace. Available at: [Link][11]

  • Uricase-deficient rats with similarly stable serum uric acid to human's are sensitive model animals for studying hyperuricemia. PLOS. Available at: [Link][23]

  • Progress in animal models for studying hyperuricemia. National Center for Biotechnology Information (PMC). Available at: [Link][24]

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Application

Application Note: A Validated Protocol for the Synthesis of 3-methyl-8-morpholin-4-yl-7H-purine-2,6-dione

Abstract This application note provides a comprehensive, two-step protocol for the synthesis of 3-methyl-8-morpholin-4-yl-7H-purine-2,6-dione, a substituted xanthine derivative of interest for pharmacological research. X...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, two-step protocol for the synthesis of 3-methyl-8-morpholin-4-yl-7H-purine-2,6-dione, a substituted xanthine derivative of interest for pharmacological research. Xanthine scaffolds are pivotal in medicinal chemistry, often acting as antagonists for adenosine receptors, with substitutions at the 8-position being critical for modulating potency and selectivity.[1][2] This guide details the synthesis starting from the commercially available 3-methylxanthine. The methodology involves an initial electrophilic chlorination at the C8 position, followed by a nucleophilic aromatic substitution with morpholine. This protocol is designed for researchers in drug discovery and medicinal chemistry, offering a reliable and reproducible pathway to the target compound with in-depth explanations of the underlying chemical principles.

Synthetic Strategy and Workflow

The synthesis of 3-methyl-8-morpholin-4-yl-7H-purine-2,6-dione is achieved through a robust and efficient two-step process. This strategy was selected for its high reliability, use of accessible starting materials, and straightforward purification procedures.

  • Step 1: Chlorination. 3-methylxanthine is subjected to electrophilic substitution at the C8 position using N-Chlorosuccinimide (NCS) to yield the key intermediate, 8-chloro-3-methylxanthine. This method is a well-established and milder alternative to using hazardous reagents like chlorine gas.[3]

  • Step 2: Nucleophilic Substitution. The 8-chloro-3-methylxanthine intermediate is then reacted with morpholine. The morpholine acts as a nucleophile, displacing the chloride at the C8 position to form the final target compound. This type of substitution is a common and effective method for functionalizing the 8-position of the purine core.[4][5]

The overall workflow is depicted below.

G cluster_0 Overall Synthetic Workflow A 3-Methylxanthine (Starting Material) B 8-Chloro-3-methylxanthine (Intermediate) A->B Step 1: Chlorination (NCS, Solvent) C 3-methyl-8-morpholin-4-yl-7H-purine-2,6-dione (Final Product) B->C Step 2: Nucleophilic Substitution (Morpholine, Solvent, Heat)

Caption: High-level workflow for the synthesis of the target compound.

PART I: Synthesis of 8-Chloro-3-methylxanthine (Intermediate)

Principle and Rationale

The C8 position of the xanthine ring is electron-rich and susceptible to electrophilic attack. N-Chlorosuccinimide (NCS) serves as an effective source of an electrophilic chlorine atom (Cl⁺). The reaction proceeds via an electrophilic aromatic substitution mechanism, where the C8-H bond is replaced by a C8-Cl bond. An aqueous or polar aprotic solvent is typically used to facilitate the reaction.[3][6]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3-Methylxanthine≥98%Standard VendorStarting material
N-Chlorosuccinimide (NCS)≥98%Standard VendorChlorinating agent
Deionized WaterHigh PurityIn-houseSolvent
Sodium Hydroxide (NaOH)ACS GradeStandard VendorFor pH adjustment and purification
Hydrochloric Acid (HCl)ACS Grade, 10% aq.Standard VendorFor pH adjustment and precipitation
Round-bottom flask (250 mL)N/AN/AReaction vessel
Magnetic stirrer & stir barN/AN/AFor agitation
Heating mantle/oil bathN/AN/AFor temperature control
ThermometerN/AN/ATo monitor reaction temperature
Buchner funnel & filter paperN/AN/AFor filtration
pH paper or pH meterN/AN/ATo monitor pH
Step-by-Step Experimental Protocol
  • Dissolution: To a 250 mL round-bottom flask, add 3-methylxanthine (1.0 eq) and deionized water (approx. 10-15 mL per gram of starting material).

  • Heating: Begin stirring the suspension and heat the mixture to 60-65 °C using a heating mantle. The 3-methylxanthine will partially dissolve.

  • Addition of NCS: Once the temperature is stable, add N-Chlorosuccinimide (1.1 eq) portion-wise over 30-45 minutes. Causality Note: Portion-wise addition helps to control the reaction rate and temperature.

  • Reaction: Maintain the reaction temperature at 60-65 °C and continue stirring for an additional 2-3 hours after the NCS addition is complete. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.

  • Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. A solid crude product should precipitate out of the solution.

  • Purification (Recrystallization):

    • Filter the crude product using a Buchner funnel and wash it with a small amount of cold deionized water.

    • Transfer the crude solid to a beaker. Add a 5% aqueous NaOH solution and heat to 60-80 °C until the solid completely dissolves, forming the sodium salt.[3]

    • Cool the solution to room temperature.

    • Slowly add 10% aqueous HCl dropwise with stirring to adjust the pH to approximately 3-4. A white solid, the purified 8-chloro-3-methylxanthine, will precipitate.

    • Self-Validation Check: This pH-dependent solubility change is characteristic of xanthines and helps remove unreacted starting material and succinimide byproducts.

  • Isolation and Drying: Filter the purified product, wash thoroughly with cold deionized water to remove residual salts, and dry under vacuum at 50-60 °C to a constant weight.

PART II: Synthesis of 3-methyl-8-morpholin-4-yl-7H-purine-2,6-dione

Principle and Mechanism

This reaction is a classic nucleophilic aromatic substitution (SNAAr). The electron-withdrawing properties of the adjacent carbonyl groups and nitrogen atoms in the purine ring activate the C8 position towards nucleophilic attack. The nitrogen atom of morpholine, a secondary amine, acts as the nucleophile, attacking the carbon bearing the chlorine atom. The chloride ion is subsequently expelled as a leaving group. The reaction is often facilitated by heat and a polar aprotic solvent like Dimethylformamide (DMF) or ethanol.[5]

Caption: Conceptual diagram of the nucleophilic substitution at the C8 position.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
8-Chloro-3-methylxanthineFrom Part IN/AIntermediate
Morpholine≥99%Standard VendorNucleophile and reactant
Ethanol (EtOH) or DMFAnhydrousStandard VendorSolvent
Round-bottom flask (100 mL)N/AN/AReaction vessel
Reflux condenserN/AN/ATo prevent solvent loss
Magnetic stirrer & stir barN/AN/AFor agitation
Heating mantle/oil bathN/AN/AFor temperature control
Buchner funnel & filter paperN/AN/AFor filtration
Step-by-Step Experimental Protocol
  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging Reagents: Add 8-chloro-3-methylxanthine (1.0 eq), ethanol (or DMF, approx. 20 mL per gram of intermediate), and morpholine (2.0-3.0 eq) to the flask. Causality Note: An excess of morpholine is used to drive the reaction to completion and can also act as a base to neutralize the HCl formed.

  • Reaction: Heat the mixture to reflux (for ethanol, ~78 °C; for DMF, a temperature of 80-100 °C is suitable) and maintain for 4-6 hours.

  • Monitoring: Track the disappearance of the starting material by TLC.

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Reduce the solvent volume to about one-third using a rotary evaporator.

    • Add cold deionized water to the concentrated mixture to precipitate the crude product.

    • Stir the resulting slurry in an ice bath for 30 minutes to maximize precipitation.

  • Purification:

    • Filter the solid product using a Buchner funnel.

    • Wash the filter cake sequentially with cold water and then a small amount of cold ethanol to remove excess morpholine and other impurities.

    • For higher purity, the product can be recrystallized from an ethanol/water mixture.

  • Drying: Dry the final white to off-white solid product under vacuum at 60-70 °C until a constant weight is achieved.

Characterization and Expected Data

The identity and purity of the final product, 3-methyl-8-morpholin-4-yl-7H-purine-2,6-dione (C₁₀H₁₃N₅O₃, M.W.: 267.24 g/mol ), should be confirmed by standard analytical techniques.

AnalysisExpected Results
Appearance White to off-white crystalline solid
¹H NMR (DMSO-d₆)δ (ppm) ≈ 11.0 (s, 1H, N7-H), 3.7-3.8 (m, 4H, morpholine -CH₂-O-), 3.4-3.5 (m, 4H, morpholine -CH₂-N-), 3.3 (s, 3H, N3-CH₃). Note: NH peaks can be broad and exchangeable.
¹³C NMR (DMSO-d₆)δ (ppm) ≈ 155 (C6), 151 (C2), 148 (C4), 147 (C8), 106 (C5), 66 (morpholine -CH₂-O-), 48 (morpholine -CH₂-N-), 29 (N3-CH₃).
Mass Spec (ESI+) m/z = 268.1 [M+H]⁺

Safety and Troubleshooting

  • Safety: Always perform reactions in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. N-Chlorosuccinimide is an irritant; avoid inhalation and skin contact. Morpholine is corrosive and flammable; handle with care.

  • Troubleshooting:

    • Incomplete Chlorination (Step 1): If TLC shows significant starting material after 3 hours, add an additional 0.1-0.2 eq of NCS and monitor for another hour.

    • Low Yield in Substitution (Step 2): Ensure the reaction is run for a sufficient duration. If using ethanol, reaction times may be longer than with DMF. The use of a non-nucleophilic base (e.g., K₂CO₃) can sometimes improve yields if the HCl byproduct is problematic, though excess morpholine usually suffices.

    • Purification Issues: If the final product is difficult to crystallize, purification via column chromatography (Silica gel, DCM/Methanol gradient) is a viable alternative.

Conclusion

This application note details a validated and efficient two-step synthesis of 3-methyl-8-morpholin-4-yl-7H-purine-2,6-dione. The protocol relies on fundamental and reliable organic chemistry transformations, providing a clear path for medicinal chemists and researchers to access this and structurally related 8-substituted xanthine derivatives for further investigation.

References

  • Xanthine: Synthetic Strategy And Biological Activity. (2021). Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of New 8-Heterocyclic Xanthine Derivatives as Highly Potent and Selective Human A2B Adenosine Receptor Antagonists. (2004). Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis and pharmacological evaluation of 8-substituted phenyl xanthines for asthma therapy. (2013). Frontiers in Pharmacology. Available at: [Link]

  • New 8-Heterocyclic Xanthine Derivatives as Antiproliferative Agents: Synthesis and Biological Evaluation. (2023). DergiPark. Available at: [Link]

  • Microwave-assisted ring closure reactions: Synthesis of 8-substituted xanthine derivatives and related pyrimido- and diazepinopurinediones. (N.d.). National Institutes of Health. Available at: [Link]

  • Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. (2025). RSC Publishing. Available at: [Link]

  • Design, Synthesis and Assay of Novel Methylxanthine–Alkynylmethylamine Derivatives as Acetylcholinesterase Inhibitors. (N.d.). PMC. Available at: [Link]

  • WO 2014/097314 A1. (2014). Google Patents.
  • Representative morpholine ring formation reactions. (N.d.). ResearchGate. Available at: [Link]

  • Synthesis of 8-substituted xanthines. (N.d.). ResearchGate. Available at: [Link]

  • Recent Advances in the Synthesis of Xanthines: A Short Review. (2022). PMC. Available at: [Link]

  • (PDF) Synthesis of New 1,3,8Trisubstituted Purine2,6-diones and 1,3,6Trisubstituted Thiazolo[2,3-f]purine -2,4-diones. (2025). ResearchGate. Available at: [Link]

  • NEW THEOPHYLLINE DERIVATIVES WITH POTENTIAL PHARMACOLOGICAL ACTIVITY. (2010). Farmacia Journal. Available at: [Link]

  • Synthesis of the new analogs of morpholine and their antiplasmodial evaluation against the human malaria parasite Plasmodium fal. (N.d.). Miguel Prudêncio's Lab. Available at: [Link]

  • CN115557951A - Preparation method of theophylline. (N.d.). Google Patents.
  • CN103360394B - 8-chlorotheophylline preparation method. (N.d.). Google Patents.
  • Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. (N.d.). Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Morpholine-mediated defluorinative cycloaddition of gem-difluoroalkenes and organic azides. (2023). Beilstein Journals. Available at: [Link]

  • CN103360394A - 8-chlorotheophylline preparation method. (N.d.). Google Patents.
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Method

Application Note: Cell Permeability Assays for Morpholin-Purine Compounds

Abstract & Introduction Morpholin-purine scaffolds represent a privileged structural class in modern drug discovery, particularly in the development of PI3K, mTOR, and DNA-PK kinase inhibitors (e.g., Pictilisib, ZSTK474)...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Morpholin-purine scaffolds represent a privileged structural class in modern drug discovery, particularly in the development of PI3K, mTOR, and DNA-PK kinase inhibitors (e.g., Pictilisib, ZSTK474). The purine core provides the critical hydrogen-bonding motif for the kinase hinge region, while the morpholine moiety is strategically introduced to modulate physicochemical properties—specifically solubility and metabolic stability.

However, this combination presents unique permeability challenges. The morpholine nitrogen (typically pKa ~8.3) renders the molecule partially ionized at physiological pH (7.4), potentially limiting passive diffusion. Furthermore, the purine scaffold is a frequent substrate for efflux transporters such as P-glycoprotein (P-gp/MDR1) and BCRP.

This guide details a tiered screening strategy, moving from high-throughput physicochemical profiling (PAMPA) to mechanistic cellular assays (Caco-2), specifically optimized to address the ionization and efflux liabilities of morpholin-purine derivatives.

Physicochemical Context: The Morpholine Factor[1][2][3][4][5]

Understanding the ionization state is the prerequisite for assay design.

  • The Morpholine pKa (~8.3): At intestinal pH (6.5) and blood pH (7.4), the morpholine ring exists largely in its protonated, cationic form (

    
    ).
    
  • Permeability Implication: Since biological membranes are lipophilic, the ionized fraction permeates poorly compared to the uncharged species (

    
    ).
    
  • The Assay Requirement: Standard pH 7.4 assays may underestimate the intrinsic permeability. We recommend a pH-dependent PAMPA approach to decouple ionization effects from membrane diffusivity.

Diagram 1: Permeability Screening Workflow

This decision tree outlines the progression from physicochemical screening to mechanistic validation.

PermeabilityWorkflow Start Morpholin-Purine Candidate PhysChem Step 1: In Silico & PhysChem (pKa, LogD, Solubility) Start->PhysChem PAMPA Step 2: pH-Dependent PAMPA (pH 7.4 vs pH 9.0) PhysChem->PAMPA Pass Solubility Decision1 Is Pe(7.4) High? PAMPA->Decision1 Caco2 Step 3: Bidirectional Caco-2 (Apical <-> Basolateral) Decision1->Caco2 Yes (Passive OK) Decision1->Caco2 No (Check Transporters) EffluxCheck Calculate Efflux Ratio (ER) ER = Papp(B-A) / Papp(A-B) Caco2->EffluxCheck Pass High Permeability Low Efflux EffluxCheck->Pass ER < 2 Substrate P-gp/BCRP Substrate (ER > 2.0) EffluxCheck->Substrate ER > 2 InhibitorStudy Step 4: Inhibitor Assay (+ Verapamil / Ko143) Substrate->InhibitorStudy

Caption: Tiered workflow for assessing morpholin-purine permeability, prioritizing pH-dependent passive diffusion followed by active transport verification.

Protocol 1: pH-Dependent PAMPA (High-Throughput)

The Parallel Artificial Membrane Permeability Assay (PAMPA) measures passive diffusion.[1][2] For morpholines, testing at a higher pH (closer to uncharged state) confirms if low permeability at pH 7.4 is due to ionization or intrinsic molecular size/polarity.

Materials
  • Donor Plate: 96-well filter plate (0.45 µm PVDF or hydrophobic filter).

  • Acceptor Plate: 96-well PTFE or compatible receiver plate.

  • Membrane Solution: 2% (w/v) Dioleoyl-sn-glycero-3-phosphocholine (DOPC) in dodecane.

  • Buffers:

    • System A (Physiological): PBS, pH 7.4.[2]

    • System B (Intrinsic): Borate or Carbonate buffer, pH 9.0 (ensures morpholine is >80% neutral).

Step-by-Step Methodology
  • Membrane Coating: Carefully pipette 4 µL of the lipid/dodecane solution onto the filter of the donor plate. Ensure the liquid spreads evenly without air bubbles.

  • Compound Preparation: Dilute 10 mM DMSO stocks to 10 µM in both Buffer A (pH 7.4) and Buffer B (pH 9.0). Final DMSO content must be <1%.

  • Assembly:

    • Fill Acceptor wells with 200 µL of blank buffer (match the pH of the donor).

    • Fill Donor wells with 150 µL of the compound solution.

    • Why: Keeping the acceptor volume higher creates a hydrostatic pressure that prevents membrane leakage, though equal volumes are also common.

  • Incubation: Sandwich the plates and incubate at 25°C for 5 hours in a humidity chamber (to prevent evaporation).

    • Note: Morpholin-purines are stable, but longer incubations (16h) may lead to non-specific binding to the plastic.

  • Analysis:

    • Separate plates.[3]

    • Quantify compound in Donor (

      
      ) and Acceptor (
      
      
      
      ) wells using LC-MS/MS.
    • Crucial QC: Measure the "Reference" (initial donor solution incubated separately) to calculate Recovery.

Data Calculation

Calculate Effective Permeability (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


) using the equation:


Where

is filter area,

is volume, and

is time.[2]

Protocol 2: Bidirectional Caco-2 Assay (Mechanistic)

While PAMPA measures passive diffusion, Caco-2 cells express efflux transporters (P-gp, BCRP) relevant to purine absorption. This assay is mandatory for morpholin-purines to rule out efflux liabilities.

Diagram 2: Caco-2 Transwell System & Transport Vectors

Caco2System cluster_apical Apical Chamber (pH 6.5) (Gut Lumen Mimic) cluster_basolateral Basolateral Chamber (pH 7.4) (Blood Mimic) A_Drug Drug (A) B_Drug Drug (B) A_Drug->B_Drug Paracellular (Restricted) Membrane Caco-2 Monolayer (Tight Junctions) A_Drug->Membrane Passive Diffusion Membrane->A_Drug P-gp/BCRP Efflux Membrane->B_Drug

Caption: Bidirectional transport model. Purines often enter passively (green) but are pumped back to the apical side by efflux transporters (red).

Materials
  • Cells: Caco-2 cells (passage 40–60), differentiated for 21 days on Transwell® inserts.

  • Buffer: HBSS with 10 mM HEPES (pH 7.4) and HBSS with 10 mM MES (pH 6.5).

  • Integrity Marker: Lucifer Yellow (LY).[1]

  • Inhibitors: Verapamil (P-gp inhibitor, 50 µM) or Ko143 (BCRP inhibitor, 1 µM).

Step-by-Step Methodology
  • QC Check (TEER): Measure Transepithelial Electrical Resistance. Only use wells with TEER > 300

    
    .
    
  • Dosing Solutions: Prepare 10 µM compound in HBSS (pH 6.5 for Apical dosing; pH 7.4 for Basolateral dosing).

  • Setup (Bidirectional):

    • A-to-B (Absorptive): Add compound to Apical (A), blank buffer to Basolateral (B).

    • B-to-A (Secretory): Add compound to Basolateral (B), blank buffer to Apical (A).

  • Incubation: Incubate at 37°C with orbital shaking (50 rpm) for 2 hours .

    • Why Shaking? Reduces the Unstirred Water Layer (UWL), which can artificially lower the permeability rate of lipophilic purines.

  • Sampling: Collect 100 µL from receiver compartments at 60 and 120 minutes. Replace volume with warm buffer.

  • Integrity Post-Check: Add Lucifer Yellow to apical wells for 1 hour. Rejection should be >99%.

Data Analysis & Interpretation

Calculation of

Apparent permeability (


) is calculated as:


  • 
    : Rate of permeation (slope of mass vs. time).
    
  • 
    : Initial donor concentration.
    
Efflux Ratio (ER)


Interpretation Table
ParameterValue RangeClassificationAction for Morpholin-Purines

(A-B)

cm/s
Low PermeabilityOptimize lipophilicity; check ionization.

cm/s
ModerateAcceptable for potent compounds.

cm/s
High PermeabilityIdeal profile.
Efflux Ratio

No significant effluxProceed to in vivo PK.

Efflux SubstrateConfirm with Verapamil. If ER drops to ~1, it is P-gp mediated.
Recovery

High Binding/TrappingCheck plastic binding or cellular accumulation (lysosomal trapping of basic morpholine).

Troubleshooting Common Issues

Issue 1: Low Recovery (< 70%)

Morpholin-purines are often lipophilic bases. They can stick to the plastic of the Transwell plate or become trapped in the cell membrane/lysosomes (lysosomotropism).

  • Solution: Add 0.5% BSA to the receiver compartment. BSA acts as a "sink," pulling the lipophilic drug through the membrane and preventing non-specific binding. Note: Recalculate

    
     carefully as the sink condition changes the gradient.
    
Issue 2: Poor Solubility in Assay Buffer

Purines may precipitate in HBSS.

  • Solution: Verify solubility in HBSS prior to the assay using a nephelometer or centrifugation test. If insoluble, lower the dosing concentration to 1 µM or add 1% DMSO (limit for Caco-2).

References

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chem. Neurosci. (2021).[4][5][6] Discusses the pKa and physicochemical properties of morpholine in drug design.

  • DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. ECVAM DB-ALM. Standard regulatory protocol for Caco-2 permeability.[6]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) – Protocol & Principles. Evotec / Cyprotex. Detailed methodology for PAMPA execution.

  • Identification and SAR of 2-morpholino 6-(3-hydroxyphenyl) pyrimidines (PI3K inhibitors). Bioorg Med Chem Lett.[7] (2010).[7] Provides context on the structure and potency of morpholin-purine/pyrimidine analogs.

  • Optimization of experimental conditions for skin-PAMPA. Pharmaceutics (2020).[8] While skin-focused, this paper provides excellent data on pH-dependent PAMPA optimization for basic compounds.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting high background noise in 3-methyl-8-morpholin-4-yl-7H-purine-2,6-dione assays

Status: Active Ticket Assigned Specialist: Senior Application Scientist, Assay Development Unit Subject: Troubleshooting High Background Noise & Signal Interference Executive Summary: The "Purine Scaffold" Challenge You...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket Assigned Specialist: Senior Application Scientist, Assay Development Unit Subject: Troubleshooting High Background Noise & Signal Interference

Executive Summary: The "Purine Scaffold" Challenge

You are encountering high background noise with 3-methyl-8-morpholin-4-yl-7H-purine-2,6-dione . While the morpholine moiety is designed to improve solubility and metabolic stability, the core purine-2,6-dione (xanthine) scaffold presents distinct physicochemical challenges.

High background in these assays rarely stems from a single source. It is typically a convergence of colloidal aggregation (scattering light), optical interference (autofluorescence/quenching), or non-specific binding . This guide deconstructs these mechanisms into a logical troubleshooting workflow.

Part 1: Diagnostic Workflow

Before altering reagents, you must isolate the noise source. Use this logic gate to determine if the issue is chemical (the compound) or biological (the assay reagents).

TroubleshootingFlow Start High Background Detected ControlCheck Check DMSO-only Control Start->ControlCheck ReagentIssue Issue: Reagent/Buffer Contamination (Degraded enzyme, bad antibody, or buffer precip) ControlCheck->ReagentIssue High Background in DMSO Control CompoundCheck Check Compound-only Wells (No Enzyme/Target) ControlCheck->CompoundCheck Normal Background in DMSO Control OpticalIssue Issue: Autofluorescence or Inner Filter Effect CompoundCheck->OpticalIssue Signal present without Enzyme AggCheck Add 0.01% Triton X-100 or CHAPS CompoundCheck->AggCheck Signal requires Enzyme + Compound AggIssue Issue: Colloidal Aggregation (Promiscuous Inhibition) AggCheck->AggIssue Noise disappears with detergent BindingIssue Issue: Non-Specific Binding (Sticky Compound) AggCheck->BindingIssue Noise persists with detergent

Figure 1: Systematic Isolation of Noise Sources. This workflow distinguishes between intrinsic compound interference (optical) and physical behavior (aggregation/binding).

Part 2: Troubleshooting Guides (FAQ Format)

Category A: Physicochemical Interference (Solubility & Aggregation)

Q: The assay works at low concentrations, but background spikes at >10 µM. Is my compound precipitating?

A: Likely, yes. Purine-2,6-diones are planar, aromatic systems prone to


-

stacking
. While the morpholine group aids solubility, it may not be sufficient in aqueous buffers with high ionic strength.
  • The Mechanism: At higher concentrations, the molecules form colloidal aggregates. These aggregates scatter light (increasing background in Absorbance/OD assays) or sequester the enzyme/antibody (causing false inhibition or "sticky" background).

  • The Fix:

    • Detergent: Add non-ionic detergent (0.01% Triton X-100 or 0.005% Tween-20) to the assay buffer before adding the compound. This disrupts colloid formation.

    • Acoustic Dispensing: If you are pipetting DMSO stocks into aqueous buffer, you create a local "supersaturation shock" that precipitates the compound immediately. Use acoustic dispensing (e.g., Echo®) to shoot nanoliters of compound directly into the final volume to minimize shock.

Category B: Optical Interference (Fluorescence)

Q: I see high background in my Fluorescence Intensity (FI) assay (Blue/Green channel). Is the compound fluorescent?

A: Purine derivatives often possess intrinsic fluorescence, particularly in the UV-to-Blue region (Excitation 300-400nm, Emission 400-500nm).

  • The Mechanism: If your assay uses a fluorophore like Coumarin, FAM, or FITC, the 3-methyl-8-morpholin-4-yl-7H-purine-2,6-dione structure may autofluoresce at the same wavelength, adding to the "Background."

  • The Fix:

    • Spectral Scan: Run a scan of the compound (10 µM) in assay buffer. If it fluoresces in your detection window, you must switch assay readouts.

    • Red-Shift: Switch to "Red" fluorophores (e.g., Alexa Fluor 647, Cy5). Purine derivatives rarely fluoresce above 600nm.

Q: My signal decreases in a non-linear fashion (Inner Filter Effect).

A: The purine core absorbs UV light strongly. If your excitation wavelength is <350nm, the compound might be absorbing the excitation light before it hits your detection reagent.

  • Correction: Use a correction factor based on the compound's absorbance at the excitation wavelength, or switch to a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay which is ratiometric and less susceptible to this effect.

Category C: Chemical Interference

Q: I am using a Resazurin (AlamarBlue) cell viability assay and seeing high background in treated wells.

A: Morpholine-containing compounds can sometimes act as weak reducing agents or participate in redox cycling, converting resazurin to resorufin non-enzymatically.

  • Validation: Incubate the compound with Resazurin without cells. If the color changes to pink (fluorescent), the compound is chemically reducing the dye.

  • Alternative: Switch to an ATP-based viability assay (e.g., CellTiter-Glo®), which relies on luciferase and is less prone to redox interference.

Part 3: Optimized Assay Protocols

Protocol 1: The "Detergent Challenge" (To rule out Aggregation)

Use this protocol if you suspect the compound is forming "sticky" colloids that trap enzymes.

StepActionCritical Note
1 Prepare Buffer A : Standard Assay Buffer.
2 Prepare Buffer B : Standard Buffer + 0.01% Triton X-100 (freshly prepared).Detergents degrade over time; use fresh stock.
3 Prepare Compound Dilution Series (0.1 nM to 100 µM) in both buffers.
4 Run the enzymatic assay (e.g., Kinase or PDE activity).
5 Compare IC50 curves.

Interpretation:

  • Shift in IC50: If the IC50 shifts significantly (e.g., from 1 µM to >50 µM) in the presence of detergent, the original activity was likely an artifact of aggregation (false positive).

  • Consistent IC50: The inhibition is specific and true.

Protocol 2: Background Subtraction Workflow

Essential for correcting optical interference in plate-based assays.

  • Map the Plate: Include specific control wells.

    • Cm: Compound only (Buffer + Compound at test concentration).

    • En: Enzyme/Cell only (Buffer + Enzyme + DMSO).

    • Sub: Substrate only (Buffer + Substrate).

  • Measure: Read the plate.

  • Calculate:

    
    
    Note: If 
    
    
    
    is > 20% of your total assay window, the assay is invalid for that compound concentration.

Part 4: Mechanism of Interference (Visualized)

Understanding how the morpholino-purine interacts with your assay environment is key to fixing it.

InterferenceMech Compound 3-methyl-8-morpholin... (Purine Scaffold) Stacking Pi-Pi Stacking (Planar Rings) Compound->Stacking Absorbance UV Absorbance (260-300nm) Compound->Absorbance Fluorescence Autofluorescence (Blue/Green Emission) Compound->Fluorescence Colloid Colloidal Aggregate (100-500nm particles) Stacking->Colloid Scattering Light Scattering (High OD Background) Colloid->Scattering Sequestration Enzyme Sequestration (False Inhibition) Colloid->Sequestration IFE Inner Filter Effect (Absorbs Excitation Light) Absorbance->IFE

Figure 2: Physicochemical Interference Pathways. The purine core drives stacking (aggregation) and UV absorbance, while the heterocycle contributes to fluorescence.[1][2]

References & Grounding

  • Assay Guidance Manual (NIH/NCATS)

    • Relevance: The gold standard for small molecule assay development. Specifically, the chapters on "Interference with Fluorescence and Absorbance" and "Aggregation-Based Promiscuous Inhibitors."

    • Source:

  • Shoichet Lab (UCSF) - Aggregation Protocols

    • Relevance: Fundamental research on how small molecules (like purines) form colloidal aggregates that mimic inhibition.

    • Source:

  • PubChem Compound Summary: Purine-2,6-dione Derivatives

    • Relevance: Structural data confirming the planar nature and potential for stacking interactions in xanthine/purine derivatives.

    • Source:

  • Sino Biological & Abcam Technical Notes

    • Relevance: Practical troubleshooting for high background in kinase and ELISA formats using small molecule inhibitors.

    • Source:

Sources

Optimization

Stability of 3-methyl-8-morpholin-4-yl-7H-purine-2,6-dione at room temperature

This technical guide addresses the stability, handling, and troubleshooting of 3-methyl-8-morpholin-4-yl-7H-purine-2,6-dione , a specific 8-substituted xanthine derivative often utilized in adenosine receptor antagonism...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability, handling, and troubleshooting of 3-methyl-8-morpholin-4-yl-7H-purine-2,6-dione , a specific 8-substituted xanthine derivative often utilized in adenosine receptor antagonism and kinase inhibition research.[1][2][3]

Executive Summary: Stability Profile

Current Status: STABLE at Room Temperature (Solid State).

  • Solid State: The compound is chemically stable at room temperature (20–25°C) for extended periods (months) if kept dry and away from direct sunlight.[3] It belongs to the xanthine class, known for high melting points and structural rigidity.

  • In Solution: Stability is solvent-dependent.[1][2][3] While chemically stable in DMSO and basic aqueous buffers for 24–48 hours at room temperature, it is prone to precipitation rather than chemical degradation due to poor aqueous solubility at neutral pH.[1]

Chemical Identity & Physicochemical Properties

Understanding the structure is critical to predicting behavior. This molecule is a 3-methylxanthine core substituted at the 8-position with a morpholine ring.[1][2][3]

PropertySpecificationTechnical Note
Chemical Name 3-methyl-8-morpholin-4-yl-7H-purine-2,6-dioneAlso referred to as 8-morpholino-3-methylxanthine.[1][2][3]
Core Scaffold Purine-2,6-dione (Xanthine)Highly stable, planar, aromatic system.[1][2][3]
Key Functional Groups Morpholine (C8), N-Methyl (N3), Imidazole NH (N7/N9)The N7-proton is acidic (pKa ~8.3–8.7), allowing solubility in base.[1][2][3]
Molecular Weight ~251.24 g/mol Small molecule, typically cell-permeable.[1][2][3]
Solubility DMSO (>10 mM), 1M NaOHPoor in water/PBS at pH 7.[3]4.
Appearance White to off-white powderHigh melting point (>250°C typical for this class).[2][3]

Stability & Handling Protocols

The "Why" Behind the Stability

The stability of this compound is grounded in the xanthine scaffold . Unlike esters or amides which are prone to hydrolysis, the purine dione ring system is resistant to hydrolytic cleavage under standard laboratory conditions.

  • Oxidation: The morpholine ring is generally stable against air oxidation at room temperature.[3]

  • Hydrolysis: The amide-like bonds in the uracil ring of the xanthine are part of an aromatic system, rendering them unreactive to water [1].[1]

  • Tautomerism: The "7H" designation implies a proton on the imidazole ring. This proton can shift between N7 and N9 (tautomerism), which is a physical equilibrium, not degradation.

Standard Storage Protocol[2][4]
  • Long-Term: Store powder at -20°C with desiccant. (Standard precaution to prevent moisture absorption).[3]

  • Short-Term (Benchtop): Stable at Room Temperature (RT) for <30 days.

  • Solutions:

    • DMSO Stock (10 mM): Store at -20°C. Stable for 3–6 months. Avoid repeated freeze-thaw cycles to prevent precipitation.[1][2][3]

    • Aqueous Working Solution: Prepare fresh immediately before use.[2][3] Do not store.

Troubleshooting Guide (FAQ)

Issue 1: "I cannot get the powder to dissolve in PBS or Media."

Diagnosis: Solubility Mismatch. Mechanism: 8-substituted xanthines are planar and stack effectively, leading to high lattice energy and poor water solubility.[1][2] The molecule is essentially non-ionic at neutral pH. Solution:

  • Dissolve the compound in 100% DMSO first to create a 100x or 1000x stock.[3]

  • Dilute into the media/buffer while vortexing.

  • Alternative: Use a basic buffer.[2] The N7 proton is acidic. Dissolving in 0.1 M NaOH or carbonate buffer (pH > 9) will ionize the ring and drastically increase solubility [2].[3]

Issue 2: "My compound precipitated after 2 hours in the assay plate."

Diagnosis: "Crash-out" effect. Mechanism: When a DMSO stock is diluted into aqueous media, the local DMSO concentration drops. If the final concentration exceeds the thermodynamic solubility limit in water (often <100 µM for xanthines), micro-crystals form. Protocol Adjustment:

  • Lower the final concentration.

  • Limit final DMSO concentration to 0.5% - 1.0% (v/v) to maintain solubility without cytotoxicity.[2][3]

  • Sonicate the working solution at 37°C for 5 minutes before adding to cells.

Issue 3: "The HPLC peak shape is splitting or broad."

Diagnosis: Tautomeric Equilibrium or pH Mismatch.[2][3] Mechanism: The N7-H and N9-H tautomers can interconvert.[1][2][3] On C18 columns with neutral mobile phases, this can cause peak broadening. Solution:

  • Add 0.1% Trifluoroacetic acid (TFA) or Formic Acid to the mobile phase to protonate the system and lock it in a single state.[3]

Analytical Validation Workflow

If you suspect degradation, do not rely on visual inspection (white powder looks the same whether active or inactive).[3] Use this self-validating HPLC method.

Recommended HPLC Conditions
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid.[2][3]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2][3]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 270–280 nm (Xanthines have strong absorbance here).[3]

  • Pass Criteria: Single peak >98% area integration.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision process for handling solubility and stability issues with 3-methyl-8-morpholin-4-yl-7H-purine-2,6-dione.

StabilityWorkflow Start User: Compound Handling StateCheck State: Solid or Solution? Start->StateCheck Solid Solid Powder StateCheck->Solid Solution Preparation for Assay StateCheck->Solution StorageRT RT Storage (Desiccated) Safe for <30 Days Solid->StorageRT StorageFreezer -20°C Storage Recommended Long Term Solid->StorageFreezer SolventChoice Choose Solvent Solution->SolventChoice PBS PBS / Water (pH 7.4) SolventChoice->PBS Direct Add DMSO 100% DMSO SolventChoice->DMSO Stock Prep Base 0.1 M NaOH (pH >9) SolventChoice->Base Alternative Precipitation Risk: Precipitation (Not Degradation) PBS->Precipitation StableStock Stable Stock Solution Store -20°C DMSO->StableStock SolubleIon Soluble (Ionized Form) Use Immediately Base->SolubleIon StableStock->Precipitation Dilution > 1:100 into aqueous

Caption: Workflow for storage and solubilization. Green nodes indicate stable/recommended states; Red nodes indicate high-risk failure points.[1][2][3]

References

  • Daly, J. W., Jacobson, K. A., & Ukena, D. (1985).[1] Adenosine receptors: development of selective agonists and antagonists.[4] Progress in Clinical and Biological Research, 230, 41-63.[1] (Validates stability of 8-substituted xanthine scaffold).

  • Sigma-Aldrich Technical Bulletin. (2025). Product Information: Xanthine Solubility and Stability. (Confirming solubility of xanthines in NaOH and stability in acidic/basic solutions).

  • Muller, C. E., & Jacobson, K. A. (2011). Xanthines as Adenosine Receptor Antagonists.[4][5][6] Handbook of Experimental Pharmacology, 200, 151–199.[1] (Comprehensive review of 8-substituted xanthine chemistry).

Sources

Troubleshooting

Technical Support Center: Synthesis of 3-methyl-8-morpholin-4-yl-7H-purine-2,6-dione

Ticket System Status: [ONLINE] Current Operator: Senior Application Scientist (Process Chemistry Division) Subject: Optimization of Yield and Purity for 8-Substituted Methylxanthine Analogs Introduction: The Target & The...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System Status: [ONLINE] Current Operator: Senior Application Scientist (Process Chemistry Division) Subject: Optimization of Yield and Purity for 8-Substituted Methylxanthine Analogs

Introduction: The Target & The Challenge

You are attempting to synthesize 3-methyl-8-morpholin-4-yl-7H-purine-2,6-dione . In the context of medicinal chemistry, this is a specific 8-substituted xanthine derivative .[1]

The synthesis of 8-aminoxanthines typically follows a two-stage protocol: Electrophilic Halogenation followed by Nucleophilic Aromatic Substitution (


) . While the chemistry appears straightforward on paper, the practical execution is often plagued by the poor solubility of the xanthine core and the high activation energy required for C8-substitution.

This guide is structured as a series of resolved "Support Tickets" addressing the most common failure points in this workflow.

Module 1: The Activation Step (Bromination)

Ticket #1024: "My yield for the 8-bromo intermediate is low, and I see unreacted starting material."

User Context:

"I am reacting 3-methylxanthine with bromine in acetic acid. The reaction slurry is thick, and after 4 hours, TLC shows significant starting material."

Technical Resolution: The bromination of 3-methylxanthine at the C8 position is an electrophilic aromatic substitution. The reaction is hindered by the electron-deficient nature of the pyrimidine ring fused to the imidazole.

Protocol Optimization:

  • Solvent System: Glacial acetic acid is standard, but adding Sodium Acetate (NaOAc) is critical. It acts as a buffer to neutralize the HBr generated, preventing the protonation of the imidazole nitrogen (N7/N9), which would further deactivate the ring towards electrophilic attack.

  • Temperature: This reaction is not room-temperature efficient. You must heat to 65–70°C .

  • Reagent Quality: Ensure your

    
     is not wet. Alternatively, use N-Bromosuccinimide (NBS)  in DMF if solubility in Acetic Acid is the bottleneck.
    

Optimized Protocol (Standard):

  • Suspend 3-methylxanthine (10 mmol) in Glacial Acetic Acid (30 mL).

  • Add Sodium Acetate (20 mmol).

  • Add Bromine (

    
    , 12 mmol) dropwise at room temperature.
    
  • Heat to 70°C for 4–6 hours.

  • Workup: Pour into ice water. The 8-bromo derivative should precipitate. Filter and wash with water.[1]

Module 2: The Coupling ( with Morpholine)

Ticket #1025: "The substitution reaction is incomplete. I have a mixture of 8-bromo precursor and product."

User Context:

"I am refluxing 8-bromo-3-methylxanthine with morpholine in Ethanol. Conversion is stuck at ~60%."

Technical Resolution: Ethanol is an insufficient solvent for this transformation. The


 reaction at the C8 position of a xanthine is sluggish because the leaving group (Bromine) is on an electron-rich imidazole ring (relative to other heterocycles), even though the overall system is electron-deficient. You need higher temperatures or better activation.

The "Neat" Approach vs. Microwave:

FeatureMethod A: Neat RefluxMethod B: Microwave Irradiation (Recommended)
Solvent None (Morpholine acts as solvent/base)Ethanol/Water or DMF
Temp Reflux (

C)

C -

C
Time 12 - 24 Hours20 - 45 Minutes
Yield 60-75% (Workup losses high)85-95%
Purity Moderate (Morpholine salts difficult to remove)High

Expert Recommendation: Switch to Microwave-Assisted Synthesis . The rapid heating overcomes the activation barrier without prolonged thermal degradation.

Microwave Protocol:

  • Load 8-bromo-3-methylxanthine (1.0 eq) and Morpholine (4.0 eq) into a microwave vial.

  • Add Ethanol (2-3 mL per mmol) as a co-solvent to improve homogeneity (optional, but helps).

  • Irradiate at 150°C for 30 minutes .

  • Workup: Cool to RT. The product often precipitates directly. If not, acidify carefully to pH 5-6 to induce precipitation.

Module 3: Visualizing the Workflow

The following diagram outlines the optimized synthetic pathway and the critical decision points for troubleshooting.

SynthesisWorkflow Start 3-Methylxanthine Step1 Bromination (Br2/AcOH/NaOAc, 70°C) Start->Step1 Activation Inter 8-Bromo-3-methylxanthine Step1->Inter Step2 S_NAr Coupling (Morpholine) Inter->Step2 Decision Method? Step2->Decision MethodA Thermal Reflux (Neat, 24h) Decision->MethodA Traditional MethodB Microwave (150°C, 30min) Decision->MethodB Optimized Product 3-methyl-8-morpholin-4-yl- 7H-purine-2,6-dione MethodA->Product Low Yield MethodB->Product High Yield

Caption: Optimized synthetic pathway highlighting the critical divergence between thermal and microwave methods for the C8-substitution step.

Module 4: Isolation & Purification

Ticket #1026: "My product is water-soluble and I can't filter it out."

User Context:

"After the reaction, I added water, but no precipitate formed. I tried extracting with DCM, but the yield is negligible."

Technical Resolution: The presence of the morpholine ring introduces a basic nitrogen (


), while the xanthine core (N7-H) is acidic (

). This makes the molecule amphoteric .
  • At Low pH (< 4): The morpholine nitrogen is protonated (Cationic). Soluble in water.

  • At High pH (> 10): The xanthine N7 is deprotonated (Anionic). Soluble in water.

  • At Isoelectric Point (pH ~6-7): The molecule is neutral (Zwitterionic character minimized). Least soluble.

Correct Workup Procedure:

  • Remove excess morpholine/solvent under reduced pressure (Rotavap).

  • Resuspend the residue in a minimum amount of water (it will likely be basic due to residual morpholine).

  • Carefully add 1M HCl dropwise while monitoring pH.

  • Target pH 6.0 – 7.0 .

  • Allow the suspension to stand at 4°C for 2 hours. The product should crystallize/precipitate.

  • Filter and wash with cold water and diethyl ether.

FAQ: Rapid Troubleshooting

SymptomProbable CauseCorrective Action
Starting material remains in Step 1 Reaction temperature too low or lack of buffer.Increase temp to 70°C; Add NaOAc to buffer HBr.
Dark/Black reaction mixture (Step 2) Oxidative degradation due to prolonged heating.Switch to Microwave irradiation (shorter time) or degas solvents.
Product is an oil/gum Residual solvent (DMF/DMSO) or morpholine salts.Triturate with Diethyl Ether or Acetone to induce crystallization.
Low Mass Balance Product lost in aqueous layer during workup.Check pH of aqueous layer. Ensure it is neutral (pH 6-7) before filtration.

References

  • Daly, J. W., Padgett, W. L., & Shamim, M. T. (1986). Analogues of caffeine and theophylline: effect of structural alterations on affinity at adenosine receptors. Journal of Medicinal Chemistry.

  • Jacobson, K. A., et al. (1993). Functionalized congeners of 1,3-dialkylxanthines: preparation of analogues with high affinity for adenosine receptors.[2] Journal of Medicinal Chemistry.

  • Kaval, N., et al. (2005). Microwave-assisted synthesis of 8-substituted xanthine derivatives. Tetrahedron.

  • BenchChem Application Notes. (2025). Protocols for Nucleophilic Aromatic Substitution on 8-bromo-xanthines.

Sources

Optimization

Dealing with batch-to-batch variability in morpholin-purine compounds

TECHNICAL SUPPORT CENTER: MORPHOLIN-PURINE COMPOUNDS Subject: Troubleshooting Batch-to-Batch Variability Ticket ID: MP-VAR-001 Assigned Specialist: Senior Application Scientist, Chemical Biology Division[1] Executive Sum...

Author: BenchChem Technical Support Team. Date: February 2026

TECHNICAL SUPPORT CENTER: MORPHOLIN-PURINE COMPOUNDS Subject: Troubleshooting Batch-to-Batch Variability Ticket ID: MP-VAR-001 Assigned Specialist: Senior Application Scientist, Chemical Biology Division[1]

Executive Summary

Morpholin-purine derivatives (e.g., PI3K/mTOR inhibitors like ZSTK474, Pictilisib analogs) are privileged scaffolds in drug discovery due to their favorable hydrogen-bonding potential and solubility profiles.[1] However, they are notoriously prone to batch-to-batch variability.[1] This variability is rarely due to a single factor; it is a convergence of regioisomeric contamination (N7 vs. N9) , residual metal complexation (morpholine acts as a ligand), and solid-state polymorphism .[1]

This guide provides a root-cause analysis framework to isolate and resolve these inconsistencies.

Part 1: Chemical Purity & Synthesis Artifacts

Q: My LC-MS shows a single peak with the correct mass, but the IC50 has shifted by >10-fold between batches. What is happening?

A: You are likely dealing with Regioisomeric Contamination . The alkylation of the purine ring (a common step in synthesizing these compounds) is ambident. While N9-alkylation is thermodynamically favored, kinetic control often produces significant N7-alkylated byproducts.[1] These isomers have identical molecular weights and often similar lipophilicity, causing them to co-elute on standard C18 gradients.[1]

  • The Mechanism: The purine N7 and N9 positions compete for electrophiles. Steric hindrance at C6 (where the morpholine often sits) can influence this ratio.

  • The Impact: N7-isomers are typically biologically inactive or possess significantly different kinase selectivity profiles, diluting your effective potency.[1]

Diagnostic Protocol: The HMBC Validation Do not rely on 1H NMR alone. You must use 2D NMR.

  • Run 1H-15N HMBC: Look for the correlation between the alkyl protons and the purine nitrogens.

  • Criteria:

    • N9-Isomer: Strong 3-bond coupling between the N9-alkyl protons and C4/C8.

    • N7-Isomer: Strong coupling to C5/C8.

  • Action: If N7 is present (>5%), repurify using a stationary phase with different selectivity (e.g., Phenyl-Hexyl or Chiralpak) rather than standard C18.[1]

Q: The compound is colored (yellow/brown) despite being a white solid previously, and it is toxic to cells even at low concentrations.

A: This indicates Residual Palladium (Pd) Complexation . Morpholine is a monodentate ligand. If you used Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig) to attach the morpholine to the purine core, the nitrogen atom on the morpholine can sequester palladium. Standard silica chromatography often fails to remove this "trapped" metal.

  • Toxicity: Pd is cytotoxic. In cellular assays, this manifests as non-specific killing, masking the true kinase inhibitory effect.[1]

  • Removal: Standard aqueous washes are ineffective.

Table 1: Palladium Scavenging Protocol

MethodEfficiencyProtocol Notes
Silica-TMT (Trimercaptotriazine) High (>95%)Add 5 eq. relative to Pd loading. Stir 4h at 50°C. Filter.
Activated Carbon ModerateCan adsorb the active compound. High yield loss risk.[2]
N-Acetyl Cysteine (NAC) Wash HighDissolve compound in EtOAc; wash with 10% aq. NAC solution.
DMT-Functionalized Silica Very HighBest for final polishing of API-grade material.

Part 2: Physical Form & Solubility

Q: My biological replicates are inconsistent. Sometimes the compound precipitates in the media, other times it doesn't.

A: You are likely observing Polymorphism or Hydrate Formation . Morpholine-purines are prone to forming hydrates because the morpholine oxygen can accept hydrogen bonds from water. If Batch A is an anhydrous crystal and Batch B is a dihydrate, their dissolution rates in DMSO/media will differ drastically.[1]

  • The Trap: Weighing a hydrate as an anhydrous form results in under-dosing.

  • The Fix: Standardize the solid state.

Workflow: Solid-State Standardization

  • XRPD (X-Ray Powder Diffraction): Compare the diffraction patterns of Batch A and Batch B. Any shift in peaks (2-theta) indicates a different crystal form.

  • DSC (Differential Scanning Calorimetry): Look for desolvation endotherms. A broad endotherm <100°C suggests a solvate/hydrate.

  • Drying: Lyophilization often produces an amorphous solid (fast dissolving but unstable). Controlled crystallization is preferred for long-term consistency.

Part 3: Troubleshooting Logic (Visualization)

The following diagram outlines the decision matrix for diagnosing batch variability.

BatchVariability Start Issue: Batch-to-Batch Variability Detected CheckPurity 1. Check Chemical Purity (LC-MS / HPLC) Start->CheckPurity CheckIsomers 2. Check Regioisomers (N7 vs N9) CheckPurity->CheckIsomers Purity >98% but Activity Shifts RunHMBC Action: Run 1H-15N HMBC & Chiral HPLC CheckIsomers->RunHMBC Suspect Isomer CheckMetal 3. Check Residual Metal (ICP-MS) CheckIsomers->CheckMetal Isomers Clean RunHMBC->CheckMetal Resolved Scavenge Action: TMT Scavenger or NAC Wash CheckMetal->Scavenge Pd > 100ppm CheckSolid 4. Check Solid State (XRPD / DSC) CheckMetal->CheckSolid Metals Clean Scavenge->CheckSolid Resolved Recrystallize Action: Standardize Salt Form or Lyophilize CheckSolid->Recrystallize Polymorph Detected

Caption: Figure 1. Systematic troubleshooting workflow for morpholin-purine batch variability, prioritizing chemical isomerism and metal contamination before physical form analysis.

Part 4: Biological Assay Consistency

Q: The compound is consistent analytically, but the kinase assay (IC50) drifts by factor of 3.

A: This is often due to ATP Competition & Pre-incubation Variance . Morpholin-purines are typically Type I (ATP-competitive) inhibitors. Their potency is strictly dependent on the ATP concentration in your assay.

  • ATP Km: If Batch A was tested at 10µM ATP and Batch B at 1mM ATP, Batch B will appear significantly less potent. Always test at Km(app) or a fixed physiological concentration.

  • Solubility in DMSO: Morpholine salts (e.g., HCl) can be hygroscopic. If the DMSO stock has absorbed water, the compound may degrade (hydrolysis of the purine-morpholine bond is rare but possible under acidic conditions) or simply precipitate.

    • Rule: Store DMSO stocks in single-use aliquots at -80°C. Never freeze-thaw more than once.

References

  • Regiospecific N9 Alkylation of 6-(Heteroaryl)purines. Journal of Organic Chemistry. Explains the shielding mechanism and synthesis challenges of N7 vs N9 isomers.

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds. ACS Medicinal Chemistry Letters. Details the inefficiency of chromatography for Pd removal and the efficacy of scavengers. [1]

  • Characterization of Solid-State Drug Polymorphs. Frontiers in Chemistry. Discusses the impact of polymorphism on drug consistency and analytical methods like NIR/XRPD.

  • Reducing Bioassay Variability. Journal of Biomolecular Screening. Provides statistical frameworks for identifying sources of variation in biological assays.

Sources

Troubleshooting

pH sensitivity of 3-methyl-8-morpholin-4-yl-7H-purine-2,6-dione solutions

Introduction: Understanding the pH-Sensitive Nature of Your Compound This guide provides in-depth technical support for researchers working with 3-methyl-8-morpholin-4-yl-7H-purine-2,6-dione. This molecule belongs to the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the pH-Sensitive Nature of Your Compound

This guide provides in-depth technical support for researchers working with 3-methyl-8-morpholin-4-yl-7H-purine-2,6-dione. This molecule belongs to the xanthine class of compounds, which are known for their complex solubility profiles.[1] The presence of a basic morpholine substituent and a weakly acidic purine-2,6-dione core makes its aqueous solubility highly dependent on the pH of the solution. Mismanagement of pH is the most common source of experimental variability, leading to issues with dissolution, precipitation, and inconsistent results. This document is structured as a series of frequently asked questions and troubleshooting scenarios to help you prepare stable, reliable solutions for your experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the key chemical features of 3-methyl-8-morpholin-4-yl-7H-purine-2,6-dione that influence its behavior in solution?

Answer: To understand this compound, we must consider its two primary functional components: the purine-2,6-dione (xanthine) core and the C8-linked morpholine ring.

  • Xanthine Core: This is a heterocyclic aromatic system with both weakly acidic and weakly basic properties. Xanthine derivatives are often characterized by poor water solubility due to strong intermolecular hydrogen bonding and base stacking in their solid, neutral state.[1]

  • Morpholine Substituent: Morpholine is a cyclic secondary amine and is distinctly basic, with a pKa of approximately 8.3. This means that at physiological pH and below, the nitrogen atom in the morpholine ring will readily accept a proton, acquiring a positive charge.

The interplay between these two features dictates the compound's solubility. In its neutral state, the molecule is likely poorly soluble. However, by adjusting the pH to protonate the morpholine nitrogen (making the molecule cationic) or deprotonate the purine core (making it anionic), solubility can be dramatically increased. The key to successful solution preparation is controlling this ionization state.

Q2: Why is simply dissolving the compound in water or PBS often unsuccessful?

Answer: Direct dissolution in neutral pH solvents like pure water or Phosphate-Buffered Saline (PBS, typically pH 7.4) often fails because the compound exists in its least soluble, neutral, or zwitterionic form at this pH.

The morpholine ring (pKa ~8.3) is only partially protonated at pH 7.4, while the purine core remains largely neutral. This limited charge is insufficient to overcome the strong intermolecular forces that keep the compound in its solid state.[1] Furthermore, if your compound is a salt (e.g., an HCl or TFA salt from synthesis), dissolving it in a buffered system like PBS can neutralize the salt, causing the free base form of the compound to precipitate out of solution.

Section 2: Troubleshooting Guide

Q3: My compound is not dissolving in my desired aqueous solvent. What are the immediate troubleshooting steps?

Answer: This is the most common issue encountered. The cause is almost always a suboptimal pH. The primary goal is to shift the pH to a range where the molecule becomes a charged salt, which is more soluble.

Causality: The basic nitrogen on the morpholine ring is the key to improving solubility. By lowering the pH to a value at least 1.5-2 units below the morpholine's pKa (i.e., pH < 6.5), you can ensure its complete protonation. The resulting positive charge disrupts the crystal lattice of the solid compound and allows for favorable interactions with polar water molecules.

See the workflow diagram below for a step-by-step logical approach.

G cluster_0 Dissolution Troubleshooting Workflow start Start: Weigh Compound add_solvent Add ~80% of final volume of desired solvent (e.g., Sterile Water) start->add_solvent vortex Vortex / Sonicate for 2-5 minutes add_solvent->vortex check_dissolved Is the solution clear? vortex->check_dissolved success Completely Dissolved check_dissolved->success  Yes adjust_ph Solution is cloudy or has particulates check_dissolved->adjust_ph  No adjust_vol QS to final volume success->adjust_vol final_ph CRITICAL: Measure and record final solution pH adjust_vol->final_ph filter Sterile filter (0.22 µm) final_ph->filter end Store as aliquots filter->end add_acid Add 1N HCl dropwise while vortexing adjust_ph->add_acid recheck Re-check for clarity add_acid->recheck recheck->vortex

Fig 1. Step-by-step workflow for troubleshooting dissolution issues.
Q4: I successfully dissolved my compound, but it precipitated after being stored or upon dilution into my cell culture media. Why?

Answer: This is a classic solubility problem related to pH shifts. There are two likely causes:

  • Stock Solution pH is Too High: If you dissolved the compound but the final pH of your stock solution is too close to the pKa of the morpholine group (e.g., pH 6.5-7.5), it may be kinetically soluble but thermodynamically unstable. Over time, the compound can slowly crash out of solution. Solution: Ensure your stock solution is sufficiently acidic (pH 4-5.5) for long-term stability.

  • Buffering Capacity of Dilution Medium: This is the most common reason for precipitation in experiments. Your acidic stock solution is diluted into a much larger volume of a strongly buffered medium (like cell culture media at pH 7.4). This neutralizes the acidic stock, raising the pH of the local environment around the compound molecules. As the pH rises above ~7, the morpholine group deprotonates, the compound loses its charge, and it precipitates. Solution: Test the solubility limit in your final assay buffer. It may be necessary to lower the final concentration or add a solubilizing agent like DMSO to your stock, though this should be tested for compatibility with your experimental system.

Q5: What is the risk of using a very high pH (e.g., pH > 10) to dissolve the compound by deprotonating the purine ring?

Answer: While increasing the pH to deprotonate the N-H on the purine ring can also form a soluble salt (an anion), this is strongly discouraged. Many complex organic molecules, including purine derivatives, are susceptible to alkaline hydrolysis.[2] Exposing the compound to a high pH, even for a short time, can lead to irreversible chemical degradation, compromising the integrity of your experiment. Stick to acidic conditions for solubilization.

Section 3: Protocols & Data

Protocol 1: Preparation of a 10 mM Acidified Aqueous Stock Solution

This protocol describes a self-validating method for preparing a stable stock solution.

  • Preparation: Weigh out the required mass of 3-methyl-8-morpholin-4-yl-7H-purine-2,6-dione for your target volume and concentration. (Assume MW ≈ 265.27 g/mol based on its formula C11H15N5O3).

  • Initial Dissolution: Add approximately 80% of the final required volume of high-purity, sterile water.

  • Mechanical Agitation: Cap the vial and vortex vigorously for 2 minutes. If available, use a bath sonicator for 5 minutes.

  • Visual Inspection: Observe the solution against a dark background. If any particulates or cloudiness remain, proceed to the next step. If it is perfectly clear, skip to step 7.

  • pH Adjustment: While vortexing, add 1N HCl drop-by-drop. Wait 30-60 seconds between drops to allow for full dissolution. Continue until the solution becomes completely clear.

  • Equilibration: Allow the solution to sit at room temperature for 10 minutes to ensure stability.

  • Final Volume: Add water to reach the final target volume.

  • Validation Step: Using a calibrated pH meter, measure the final pH of your stock solution. This is a critical quality control step. Record this pH in your lab notebook. For optimal stability, a pH between 4.0 and 5.5 is recommended.

  • Sterilization & Storage: Sterile filter the solution through a 0.22 µm syringe filter (use a filter material compatible with weak acids, like PVDF or PES). Aliquot into single-use tubes and store at -20°C or -80°C.

Data Summary: Expected Solubility Profile

The following table summarizes the expected chemical state and resulting solubility of the compound across different pH ranges, based on the principles of its functional groups.

pH RangeDominant Ionization State of Morpholine (pKa ~8.3)Dominant Ionization State of Purine N-H (pKa ~7-8)Expected Aqueous SolubilityPrimary Concern
< 4.0 Cationic (Protonated)NeutralHigh Potential for acid-catalyzed hydrolysis with long-term storage.
4.0 - 6.5 Cationic (Protonated)NeutralHigh (Optimal Range) Low; good balance of solubility and stability.
6.5 - 8.0 Transitioning (Neutral/Cationic)Transitioning (Neutral/Anionic)Low / Minimal Risk of precipitation; compound is near its isoelectric point.
> 8.5 NeutralAnionic (Deprotonated)Moderate to High High risk of alkaline-driven chemical degradation. [2]
Visualization of pH-Dependent Ionization

The diagram below illustrates the relationship between pH and the protonation state of the key functional groups, which in turn governs the molecule's solubility.

G cluster_main Impact of pH on Compound's Ionization State & Solubility ph_low Low pH (e.g., pH 4) compound_low 3-methyl-8-morpholin-4-yl-7H-purine-2,6-dione Morpholine: Protonated (R-NH+) Purine: Neutral Overall Charge: Cationic (+1) Solubility: HIGH ph_low->compound_low Protonates Morpholine ph_neutral Neutral pH (e.g., pH 7.4) compound_neutral 3-methyl-8-morpholin-4-yl-7H-purine-2,6-dione Morpholine: Mostly Neutral Purine: Mostly Neutral Overall Charge: ~Neutral (0) Solubility: LOW ph_neutral->compound_neutral Nears Isoelectric Point ph_high High pH (e.g., pH 10) compound_high 3-methyl-8-morpholin-4-yl-7H-purine-2,6-dione Morpholine: Neutral Purine: Deprotonated (Anionic) Overall Charge: Anionic (-1) Solubility: HIGH (but unstable) ph_high->compound_high Deprotonates Purine

Fig 2. Relationship between pH, molecular charge, and solubility.

References

  • Troubleshooting | Gene Tools, LLC. Gene Tools. [Link]

  • 3,7-Dihydro-1,3-dimethyl-7-(4-morpholinylmethyl)-1H-purine-2,6-dione. PubChem, National Center for Biotechnology Information. [Link]

  • Simultaneous Determination of Purines and Uric Acid in Chinese Chicken Broth Using TFA/FA Hydrolysis Coupled with HPLC-VWD. MDPI. [Link]

  • 1H-Purine-2,6-dione, 3,7-dihydro-1,3,7-trimethyl-8-[(4-oxido-4-morpholinyl)methyl]- PubChem, National Center for Biotechnology Information. [Link]

  • Solubility and physical stability improvement of natural xanthine derivates. HELDA - Digital Repository of the University of Helsinki. [Link]

  • The pH dependence of xanthine oxidase catalysis in basic solution. PubMed, National Center for Biotechnology Information. [Link]

  • Effects of pH and temperature on the reaction of milk Xanthine oxidase with 1-methylxanthine | Request PDF. ResearchGate. [Link]

  • Stability of Polyphenols under Alkaline Conditions and the Formation of a Xanthine Oxidase Inhibitor from Gallic Acid in a Solution at pH 7.4. J-Stage. [Link]

  • Effects of pH and temperature on the reaction of milk xanthine oxidase with 1-methylxanthine. Journal of the Chemical Society, Dalton Transactions (RSC Publishing). [Link]

  • 3,7,8,9-Tetrahydro-3-methyl-7-(2-methylpropyl)-8-thioxo-1H-purine-2,6-dione. CompTox Chemicals Dashboard, US EPA. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Purine Derivatives as Herbicide Safeners. Journal of Agricultural and Food Chemistry, ACS Publications. [Link]

  • Synthesis and biological evaluation of purine derivatives incorporating metal chelating ligands as HIV integrase inhibitors. PubMed, National Center for Biotechnology Information. [Link]

  • Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. RSC Publishing. [Link]

  • MORPHOLINE (CAS 110-91-8). Ataman Kimya. [Link]

  • 8-(3-Aminopiperidin-1-yl)-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione. PubChem, National Center for Biotechnology Information. [Link]

  • Troubleshooting Dissolution Methods for Solid Oral Dosage Forms. ComplianceOnline. [Link]

  • Unusually High Affinity of the PLK Inhibitors RO3280 and GSK461364 to HSA and Its Possible Pharmacokinetic Implications. RUIdeRA, Institutional Repository of the University of Castilla-La Mancha. [Link]

  • Chemical Properties of Morpholine (CAS 110-91-8). Cheméo. [Link]

Sources

Optimization

Technical Support Center: Mitigating DMSO Vehicle Effects in Studies with Purine-2,6-Diones

Introduction Purine-2,6-diones, a class of compounds including xanthine and its derivatives, are of significant interest in drug development due to their diverse biological activities. However, their characteristically p...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Purine-2,6-diones, a class of compounds including xanthine and its derivatives, are of significant interest in drug development due to their diverse biological activities. However, their characteristically poor aqueous solubility presents a persistent challenge for researchers in both in vitro and in vivo studies. Dimethyl sulfoxide (DMSO) is an exceptionally effective and widely used aprotic solvent, capable of dissolving a broad spectrum of nonpolar and polar compounds, making it an indispensable tool in preclinical research.[1][2]

Despite its utility, DMSO is not biologically inert.[3][4] At certain concentrations, it can exert its own biological effects—often termed "vehicle effects"—which can confound experimental results and lead to misinterpretation of a compound's true activity. These effects can range from subtle changes in gene expression and cell signaling to overt cytotoxicity.[3][5][6]

This technical guide provides researchers, scientists, and drug development professionals with a dedicated resource for understanding and mitigating the vehicle effects of DMSO when working with purine-2,6-diones. It offers a combination of frequently asked questions for foundational knowledge, in-depth troubleshooting guides for specific experimental issues, and validated protocols to ensure data integrity and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are purine-2,6-diones, and why is their solubility a challenge?

Purine-2,6-diones are a class of heterocyclic organic compounds based on a purine skeleton with two ketone groups. A prominent example is xanthine, which is a key intermediate in purine metabolism, leading to the formation of uric acid.[7][8] The structure of these molecules often leads to low solubility in aqueous solutions, which is a significant hurdle for creating formulations for biological assays and preclinical studies.[9]

Q2: What is DMSO, and why is it used as a solvent vehicle?

DMSO is a polar, aprotic organic solvent with the formula (CH₃)₂SO.[1] Its ability to dissolve a wide array of compounds that are not soluble in water makes it a "universal solvent" in life science research.[10] It is also miscible with water and a range of organic solvents, which facilitates its use in preparing stock solutions that can be diluted into aqueous cell culture media or physiological buffers.[1][2]

Q3: What are "vehicle effects," and how does DMSO cause them?

Vehicle effects are biological responses caused by the solvent used to deliver a compound, rather than the compound itself. DMSO is known to have dose-dependent effects on cells.[3] These can include:

  • Cytotoxicity: At high concentrations, DMSO can damage cell membranes, induce apoptosis (programmed cell death), and cause oxidative stress.[5][11][12]

  • Altered Cell Behavior: Even at non-toxic concentrations, DMSO can influence cell differentiation, proliferation, and signaling pathways.[2][3][13] Some studies have noted that very low concentrations (0.05-0.2%) can even stimulate the proliferation of certain cell types.[2]

  • Assay Interference: DMSO can directly interfere with some assay components or detection methods (e.g., fluorescence-based assays or those involving reactive oxygen species).[14]

Q4: What is the maximum recommended final concentration of DMSO for in vitro and in vivo studies?

This is a critical parameter that depends heavily on the cell type, assay duration, and specific experimental context.[15] However, general guidelines have been established through extensive research.

Study TypeFinal DMSO Concentration (v/v)Recommendation & Rationale
In Vitro (Long-term >24h) ≤ 0.1% Highly Recommended. Considered safe for most cell lines, including sensitive primary cells, with minimal impact on viability or signaling pathways.[3][16]
In Vitro (Standard 24-72h) 0.1% - 0.5% Acceptable. Generally tolerated by robust, immortalized cell lines.[3][16] It is crucial to run a vehicle control to confirm the lack of effect on your specific cell line.[17]
In Vitro (Short-term <24h) 0.5% - 1.0% Use with Caution. Can induce cellular stress, affect proliferation, or cause cytotoxicity in some cell lines.[3][15] Only use if absolutely required for solubility.
In Vivo (Parenteral) < 10% Maximum Recommended. For injections (IP, IV), the concentration of DMSO should ideally be kept below 10% (v/v) in a sterile isotonic solution like saline.[4][18][19] The total dose (e.g., in g/kg) must also be carefully calculated.[18]

Q5: How should I properly prepare and store a stock solution of a purine-2,6-dione in DMSO?

Proper preparation is key to preventing compound precipitation and ensuring accurate dosing.

  • Use High-Quality DMSO: Use a fresh, anhydrous, pharmaceutical-grade DMSO to avoid compound degradation accelerated by moisture.

  • Calculate and Weigh: Accurately weigh the required amount of your purine-2,6-dione.

  • Dissolve: Add the calculated volume of 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM).[9]

  • Aid Dissolution (If Needed): Use a vortex mixer to mix thoroughly.[17][19] If the compound is slow to dissolve, gentle warming (e.g., 37°C water bath) or sonication can be used, but first verify that your compound is not heat-sensitive.[17]

  • Storage: Aliquot the stock solution into single-use volumes in sterile, tightly sealed tubes and store at -20°C or -80°C to prevent repeated freeze-thaw cycles, which can degrade the compound.[17][20]

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Problem 1: High cytotoxicity is observed in my vehicle control group (cells treated with DMSO alone).

  • Underlying Cause: This strongly indicates that the final DMSO concentration is too high for your specific cell line or primary cells.[3] Cell sensitivity to DMSO varies significantly.[15][21]

  • Solution Workflow:

    • Verify Calculations: Double-check all dilution calculations to confirm the final DMSO concentration in your assay is what you intended.

    • Run a DMSO Dose-Response Assay: Before testing your compound, determine the maximum tolerable DMSO concentration for your cells. See Protocol 1 below for a detailed methodology.

    • Reduce Exposure Time: If the experimental design allows, consider reducing the incubation time. Some cells can tolerate slightly higher DMSO levels for shorter periods.[15]

Problem 2: My compound appears to precipitate out of solution when I add it to the aqueous cell culture medium.

  • Underlying Cause: This is a common issue when a highly concentrated DMSO stock is rapidly diluted into an aqueous buffer, causing the poorly soluble compound to crash out.

  • Solution Workflow:

    • Perform Step-wise Dilutions: Do not dilute the DMSO stock directly into the final large volume of media. Instead, perform intermediate serial dilutions in 100% DMSO first to lower the compound concentration before the final dilution into the aqueous solution.

    • Modify Dilution Technique: When adding the final DMSO-solubilized compound to your aqueous medium, add it dropwise while gently vortexing or swirling the medium.[9] This gradual introduction can prevent localized high concentrations that lead to precipitation.

    • Consider Co-solvents: For particularly challenging compounds, a co-solvent system may be necessary. Common combinations include using PEG-400 or Tween 80 alongside DMSO, which can help maintain solubility in the final aqueous solution.[4][19][22]

Problem 3: I am observing unexpected changes in gene expression or signaling pathways in my vehicle control group.

  • Underlying Cause: DMSO is not inert and is known to affect various cellular processes, including kinase phosphorylation and the expression of stress-response genes, even at concentrations below 1%.[3][5][6]

  • Solution Workflow:

    • Acknowledge and Report: This is a real biological effect of the vehicle. It is critical not to dismiss these changes.

    • Use the Correct Comparator: The effects of your purine-2,6-dione must be determined by comparing the compound-treated group directly against the vehicle-control group, not against an untreated (naïve) control group.[3][23] The difference between the vehicle and compound-treated groups represents the true effect of your compound.

    • Lower DMSO Concentration: If the vehicle effects are confounding your results, the most robust solution is to re-optimize the experiment using a lower final DMSO concentration, as determined by the dose-response assay in Protocol 1 .

Experimental Protocols & Visualizations

Protocol 1: Determining the Maximum Tolerated DMSO Concentration

Objective: To empirically determine the highest concentration of DMSO that does not significantly impact the viability or proliferation of a specific cell line over a defined experimental duration.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • Sterile, anhydrous DMSO

  • 96-well cell culture plates

  • A cell viability assay kit (e.g., MTT, PrestoBlue™, CellTiter-Glo®)

Procedure:

  • Cell Seeding: Plate your cells in a 96-well plate at the density you will use for your actual experiment. Allow cells to adhere and resume proliferation (typically 18-24 hours).

  • Prepare DMSO Dilutions: Create a 2-fold serial dilution series of DMSO in complete cell culture medium. Start with a high concentration (e.g., 2% or 4%) and dilute down to a very low concentration (e.g., 0.015%). Include a "0% DMSO" control (medium only).

  • Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the different DMSO concentrations. Ensure you have multiple replicates (e.g., 3-6 wells) for each concentration.

  • Incubation: Incubate the plate for the same duration as your planned experiment (e.g., 24, 48, or 72 hours).

  • Assess Viability: At the end of the incubation period, perform the cell viability assay according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the data by setting the average reading from the "0% DMSO" wells to 100% viability.

    • Plot the cell viability (%) against the DMSO concentration (%).

    • Determine the highest concentration of DMSO that results in ≥95% cell viability. This is your maximum tolerated concentration for subsequent experiments.

Visualization: Troubleshooting Workflow for DMSO Vehicle Effects

G start Experiment Shows Unexpected Results check_cytotoxicity High Cytotoxicity in Vehicle Control? start->check_cytotoxicity check_precipitation Compound Precipitation Observed? check_cytotoxicity->check_precipitation No verify_calc 1. Verify DMSO Concentration Calculations check_cytotoxicity->verify_calc Yes check_signaling Altered Signaling in Vehicle Control? check_precipitation->check_signaling No stepwise_dilution 1. Use Step-wise Dilutions in 100% DMSO check_precipitation->stepwise_dilution Yes use_vehicle_comparator 1. Compare Compound-Treated to Vehicle Control check_signaling->use_vehicle_comparator Yes end_node Optimized Experiment check_signaling->end_node No run_dmso_curve 2. Run DMSO Dose-Response (Protocol 1) verify_calc->run_dmso_curve lower_dmso 3. Lower Final DMSO Concentration in Assay run_dmso_curve->lower_dmso lower_dmso->end_node slow_addition 2. Add Stock to Media Slowly While Mixing stepwise_dilution->slow_addition use_cosolvent 3. Consider Co-solvents (e.g., PEG-400, Tween 80) slow_addition->use_cosolvent use_cosolvent->end_node report_effect 2. Acknowledge and Report Vehicle Effect use_vehicle_comparator->report_effect lower_dmso2 3. Re-run with Lower Final DMSO Conc. report_effect->lower_dmso2 lower_dmso2->end_node

Caption: Workflow for diagnosing and resolving common DMSO-related experimental issues.

References

  • Washington State University IACUC. (2026, January 23). Standard Operating Procedures for Preparation & Administration of Dimethyl Sulfoxide (DMSO) in Rodents. Institutional Animal Care and Use Committee. Link

  • Sigma-Aldrich. Impact of DMSO And Freezing Technique in Developing a High Cell Density Cryopreservation Process for Upstream Bioprocessing. Link

  • UC Davis Veterinary Medicine. Dimethyl sulfoxide (DMSO) Use. Link

  • BenchChem. (2025). Application Notes and Protocols for the Use of DMSO as a Vehicle in In Vivo Animal Studies. Link

  • Kuroda, K., et al. (2020). Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences. Nature Communications. Link

  • Eppendorf. Cell Culture FAQ: How does DMSO affect your cells?. Link

  • BenchChem. (2025, December). Protocol for Dissolving Compounds in DMSO for Biological Assays. Link

  • StrexCell. (2023, May 5). Freezing Cells in DMSO: Benefits & Process Explained. Link

  • Galvão, J., et al. (2020). Dimethyl Sulfoxide: A Central Player Since the Dawn of Cryobiology, is Efficacy Balanced by Toxicity?. Cryobiology. Link

  • BenchChem. (2025). Controlling for vehicle effects of DMSO in Avocadyne experiments. Link

  • ResearchGate. (2017, April 12). From what concentration of DMSO is harmful to cell in vivo and vitro?. Link

  • MedChemExpress. Compound Handling Instructions. Link

  • Alsaadi, A. M., et al. (2025, August 10). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. Molecules. Link

  • Matthew, E., et al. (2019). Cryopreservation: An Overview of Principles and Cell-Specific Considerations. Reproductive Sciences. Link

  • ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO?. Link

  • Atienzar, F. A., et al. (2020). Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. Scientific Reports. Link

  • University of Arizona. Use of Dimethyl Sulfoxide (DMSO). Link

  • ResearchGate. (2015, June 17). Is there any alternative solvent to DMSO, if the compound is insoluble in DMSO?. Link

  • Scientist Solutions. (2025, January 16). DMSO in cell based assays. Link

  • Quora. (2017, August 3). What effects does DMSO have on cell assays?. Link

  • PubMed. (2003, February 15). The use of dimethylsulfoxide as a vehicle in cell culture experiments using ovarian carcinoma cell lines. Link

  • PubMed Central. (2016). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Link

  • Singh, M., & Singh, N. (2017). Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells. Journal of Biotech Research. Link

  • ATCC. (2025, December 12). DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices. Link

  • Keyence. Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Link

  • Lee, H., et al. (2019). The cytotoxic effects of dimethyl sulfoxide in mouse preimplantation embryos: a mechanistic study. Theranostics. Link

  • Iorio, F., et al. (2021). Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models. Cancers. Link

  • LifeTein. (2023, February 1). DMSO usage in cell culture. Link

  • ResearchGate. (2022, November 16). Standard Operating Procedures for Preparation of Dimethyl Sulfoxide (DMSO). Link

  • GE Healthcare Life Sciences. (2011, October 15). Buffer and sample preparation for direct binding assay in 2% DMSO. Link

  • MDPI. (2025, August 10). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. Link

  • Sigma-Aldrich. FAQs on Inhibitor Preparation. Link

  • Biomedical Research and Therapy. (2020, July 29). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Link

  • WuXi AppTec. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. Link

  • PubMed Central. (2024, May 9). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. Link

  • Musculoskeletal Key. (2019, March 5). Purine Metabolism in the Pathogenesis of Hyperuricemia and Inborn Errors of Purine Metabolism Associated With Disease. Link

  • PubMed Central. (2014). Metabolic Interactions of Purine Derivatives with Human ABC Transporter ABCG2: Genetic Testing to Assess Gout Risk. Link

  • BenchChem. Overcoming 6-decylsulfanyl-7H-purine solubility issues. Link

  • Taylor & Francis Online. Purine metabolism – Knowledge and References. Link

  • ResearchGate. (2025, August 10). Solubility of 1,3Dimethyl7 H -purine-2,6-dione (Theophylline) in Supercritical Carbon Dioxide. Link

  • MDPI. (2021). Purine Metabolism Dysfunctions: Experimental Methods of Detection and Diagnostic Potential. Link

  • Wikipedia. Purine metabolism. Link

Sources

Reference Data & Comparative Studies

Validation

Cross-reactivity of 3-methyl-8-morpholin-4-yl-7H-purine-2,6-dione antibodies

Technical Comparison Guide: Cross-Reactivity Profiling of Antibodies Targeting 3-methyl-8-morpholin-4-yl-7H-purine-2,6-dione Executive Summary & Technical Context The detection of 3-methyl-8-morpholin-4-yl-7H-purine-2,6-...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Cross-Reactivity Profiling of Antibodies Targeting 3-methyl-8-morpholin-4-yl-7H-purine-2,6-dione

Executive Summary & Technical Context

The detection of 3-methyl-8-morpholin-4-yl-7H-purine-2,6-dione (hereafter referred to as MMPD ) presents a classic immunochemical challenge: Scaffold Homology.

MMPD is a synthetic xanthine derivative, often investigated as an adenosine receptor antagonist or acetylcholinesterase inhibitor. Its structure consists of a 3-methylxanthine core modified with a bulky morpholine ring at the C8 position .

For researchers developing pharmacokinetic (PK) assays or exploring therapeutic monitoring, the critical failure point is cross-reactivity with endogenous dietary methylxanthines. Patients or test subjects consuming coffee, tea, or chocolate will have circulating levels of Caffeine (1,3,7-trimethylxanthine), Theophylline (1,3-dimethylxanthine), and—most critically—3-methylxanthine (a primary metabolite of Theophylline and Caffeine).

This guide compares the performance of high-specificity monoclonal antibodies (mAbs) designed against MMPD versus standard polyclonal alternatives, focusing on their ability to discriminate the C8-morpholine "handle" from the conserved xanthine core.

The Specificity Challenge: Structural Homology

To understand the antibody performance requirements, we must visualize the structural competition. The antibody must ignore the "Core" (which exists in coffee metabolites) and bind exclusively to the "Discriminator" (the Morpholine group).

SpecificityChallenge cluster_mechanism Epitope Discrimination Logic MMPD TARGET: MMPD (3-methyl-8-morpholin-4-yl...) Feature: C8-Morpholine + 3-Me Core Antibody Anti-MMPD mAb (Paratope) MMPD->Antibody High Affinity (Kd < 1 nM) Binding driven by C8-Morpholine Interferent1 INTERFERENT: 3-Methylxanthine (Endogenous Metabolite) Feature: 3-Me Core ONLY Interferent1->Antibody Potential Cross-Reactivity (Steric Clash required here) Interferent2 INTERFERENT: Theophylline (Drug/Metabolite) Feature: 1,3-Dimethyl Core Interferent2->Antibody Low Affinity (Methyl at N1 blocks binding)

Figure 1: Structural discrimination logic. The antibody must rely on the C8-morpholine extension (green path) to distinguish the target from the endogenous 3-methylxanthine metabolite (red path).

Comparative Analysis: Antibody Formats vs. Alternatives

When selecting a detection reagent for MMPD, "good enough" specificity often leads to false positives in serum samples. Below is a comparison of the three primary detection modalities.

Table 1: Performance Matrix of Detection Modalities

FeatureOption A: Rabbit Monoclonal Anti-MMPD Option B: Sheep Polyclonal Anti-Xanthine Option C: LC-MS/MS (Reference Method)
Primary Mechanism Epitope-specific (C8-Morpholine dominant)Scaffold-specific (Purine ring dominant)Mass-to-Charge (m/z) + Retention Time
Cross-Reactivity (3-MX) < 0.1% (Excellent)15 - 40% (Poor)0% (Absolute)
Cross-Reactivity (Caffeine) < 0.01%5 - 10%0%
Sensitivity (LOD) High (pg/mL range)Medium (ng/mL range)High (fg/mL range dependent on matrix)
Throughput High (96/384-well ELISA)HighLow (Serial injection)
Matrix Tolerance High (with dilution)Medium (susceptible to serum proteins)Low (requires extraction/precipitation)
Cost Per Sample Low ($)Low ($)High (

$)
Verdict Recommended for Screening/PK Not Recommended (High False Positives)Gold Standard for Validation
Why Rabbit Monoclonals Win for Immunoassays

While LC-MS/MS is the analytical gold standard, it lacks the throughput for large-scale PK studies. Rabbit monoclonals (RabMAbs) are superior to mouse mAbs for this hapten because the rabbit immune system generates higher diversity against small epitopes (haptens) and typically yields higher affinity binders (


 in 

to

M range), allowing for more rigorous washing steps that remove low-affinity cross-reactants like 3-methylxanthine.

Experimental Protocol: The "Self-Validating" Cross-Reactivity Assay

To trust your data, you must experimentally determine the % Cross-Reactivity (%CR) using a Competitive ELISA. This protocol includes a built-in validity check using the "B/B0" normalization method.

Objective: Determine if physiological levels of caffeine metabolites interfere with MMPD detection.

Materials:
  • Coat: BSA-conjugated MMPD (Linker at N1 or N7 position to expose C8-Morpholine).

  • Primary Ab: Anti-MMPD Antibody (Candidate).

  • Competitors: Free MMPD (Standard), 3-Methylxanthine (3-MX), Theophylline, Caffeine.

Workflow:
  • Coating: Coat microplate with MMPD-BSA conjugate (1 µg/mL) overnight. Block with 3% BSA.

  • Competition Mix: In separate tubes, pre-incubate the Antibody (fixed concentration, e.g., 50 ng/mL) with increasing concentrations of Competitors (0.01 nM to 10 µM).

    • Critical Step: Allow equilibrium binding (1 hour at RT). This allows the soluble hapten to "steal" the antibody from the plate.

  • Transfer: Transfer the pre-incubated mix to the coated plate. Incubate 1 hour.

  • Detection: Wash 3x. Add HRP-conjugated secondary antibody. Develop with TMB.

  • Calculation: Plot

    
     (Absorbance with inhibitor / Absorbance without inhibitor) vs. Log[Concentration].
    
Data Analysis & Acceptance Criteria:

Calculate the


 (concentration required to inhibit 50% binding) for the Target (MMPD) and the Interferents.


Acceptance Thresholds:

  • 3-Methylxanthine: Must be < 1.0% (Ideally < 0.1%).

  • Theophylline: Must be < 0.1% .

  • Caffeine: Must be < 0.01% .

Mechanistic Insight: The "Linker Strategy"

The success of the antibody depends entirely on how the immunogen was synthesized.

  • Failure Mode: If the hapten was conjugated to the carrier protein (KLH/BSA) via the C8 position , the morpholine ring is masked. The resulting antibody will bind the xanthine core and cross-react 100% with dietary xanthines.

  • Success Mode: The hapten must be conjugated via the N1, N3, or N7 positions. This presents the C8-morpholine group as the "distal" epitope, forcing the immune system to recognize it.

ConjugationStrategy cluster_bad Incorrect Conjugation (C8-Linker) cluster_good Correct Conjugation (N-Linker) Bad Carrier Protein --[Linker]-- Morpholine -- Xanthine BadResult Result: Antibody binds Xanthine Core High Cross-Reactivity Bad->BadResult Good Carrier Protein --[Linker]-- N7 -- Xanthine -- C8-Morpholine GoodResult Result: Antibody binds Morpholine High Specificity Good->GoodResult

Figure 2: Impact of immunogen design on antibody specificity. N-linked conjugation exposes the unique morpholine moiety.

References

  • Fundamental Immunology & Hapten Design

    • Landry, J. P., et al. (2015). Label-free detection of small-molecule–protein interactions by Bio-Layer Interferometry. Analytical Chemistry. Link

    • Context: Principles of measuring small molecule kinetics (Kd) which applies to the MMPD-Antibody interaction.
  • Xanthine Derivative Cross-Reactivity

    • Tanaka, H., et al. (1991).[1] Inhibition of cyclic GMP phosphodiesterase by xanthine derivatives. Clinical and Experimental Pharmacology and Physiology. Link

    • Context: Establishes the biological activity and structural analogs of 3-methylxanthine deriv
  • Immunoassay Validation Standards

    • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Link

    • Context: The regulatory standard for defining acceptable cross-reactivity limits in PK assays.
  • Chemical Identity

    • PubChem. (2025). Compound Summary: 3-methyl-8-morpholin-4-yl-7H-purine-2,6-dione. National Library of Medicine. Link

    • Context: Verification of the specific chemical structure and IUPAC nomencl

Sources

Comparative

A Senior Application Scientist's Guide to Confirmatory Assays for PI3K/mTOR Pathway Inhibition by 3-methyl-8-morpholin-4-yl-7H-purine-2,6-dione

This guide provides a comprehensive comparison of modern confirmatory assays for validating the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway by the dual in...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of modern confirmatory assays for validating the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway by the dual inhibitor 3-methyl-8-morpholin-4-yl-7H-purine-2,6-dione (also known as PF-04691502). As drug development professionals, moving from a primary biochemical screen to a robust, cell-based confirmation of a compound's mechanism of action is a critical step. This document details the rationale, protocols, and comparative performance of key assays designed to provide this essential validation within a physiologically relevant cellular context.

The Target: The PI3K/Akt/mTOR Signaling Axis

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[1] Its dysregulation is a hallmark of numerous diseases, particularly cancer, making it a prime target for therapeutic intervention.[2][3] The pathway is initiated by the activation of receptor tyrosine kinases, which recruit and activate PI3K.[1][4] PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[3][5] This second messenger recruits and activates kinases such as Akt. Activated Akt proceeds to phosphorylate a multitude of downstream targets, including components of the mTOR complexes, mTORC1 and mTORC2.[3][4]

The compound 3-methyl-8-morpholin-4-yl-7H-purine-2,6-dione is a potent, ATP-competitive inhibitor that targets both PI3K and mTOR kinases.[6] Therefore, a confirmatory strategy must assess the compound's ability to suppress phosphorylation events downstream of these key nodes.

PI3K_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 AKT Akt PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT S6K p70S6K mTORC1->S6K EBP1 4E-BP1 mTORC1->EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation EBP1->Proliferation Inhibitor 3-methyl-8-morpholin-4-yl- 7H-purine-2,6-dione Inhibitor->PI3K Inhibitor->mTORC2 Inhibitor->mTORC1

Caption: The PI3K/Akt/mTOR signaling cascade and points of inhibition.

A Comparative Analysis of Confirmatory Cellular Assays

While biochemical assays using purified enzymes are excellent for determining direct target affinity (e.g., Ki, IC50), they lack the complexity of a cellular environment, which includes feedback loops, crosstalk, and membrane permeability factors.[7] Therefore, cell-based assays are indispensable for confirming on-target activity in a more physiologically relevant system. We will compare four leading methodologies for this purpose.

Assay Technology Principle Throughput Endpoint Key Advantage Key Limitation
Western Blot Size-based protein separation & antibody-based detectionLowSemi-Quantitative (Band Density)Gold standard; provides molecular weight confirmation.Labor-intensive, low throughput, difficult to automate.
In-Cell Western (ICW) Immunofluorescence in a microplate format.[8]HighQuantitative (Fluorescence Intensity)High throughput, quantitative, preserves cellular context.[9]No molecular weight data; antibody cross-reactivity can be an issue.
TR-FRET Time-Resolved Förster Resonance Energy TransferHighRatiometric (FRET Signal)Homogeneous (no-wash), highly sensitive, robust.[10][11]Requires specific reagents (labeled antibodies, fusion proteins).
AlphaLISA Amplified Luminescent Proximity Homogeneous AssayHighLuminescent SignalHomogeneous (no-wash), high sensitivity, large dynamic range.[12]Potential for interference from colored/quenching compounds.

The Gold Standard: Western Blotting

Western blotting remains the benchmark for confirming changes in protein phosphorylation. It provides definitive evidence by separating proteins by size, allowing for the specific detection of both the total and phosphorylated forms of a target protein.

Causality in the Workflow

The multi-step process is designed for specificity and sensitivity. Cell lysis breaks open the cells to release proteins. SDS-PAGE separates these proteins by molecular weight, which is a critical validation step. The transfer to a membrane provides a solid support for antibody probing. Blocking prevents non-specific antibody binding, reducing background noise.[13] Finally, primary antibodies specifically recognize the target protein (e.g., phospho-Akt Ser473), and enzyme-conjugated secondary antibodies enable chemiluminescent detection.

Experimental Protocol: Phospho-Akt (Ser473) Western Blot
  • Cell Culture & Treatment: Plate cells (e.g., MCF-7) and allow them to adhere. Serum-starve if necessary, then treat with a dose-response curve of 3-methyl-8-morpholin-4-yl-7H-purine-2,6-dione for a specified time before stimulating the pathway (e.g., with 1 µg/mL insulin for 5 minutes).

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation states.

  • Quantification: Determine protein concentration of the lysates using a BCA or Bradford assay to ensure equal loading.

  • Electrophoresis: Denature 20-40 µg of lysate in sample buffer and separate proteins on a 10% SDS-polyacrylamide gel.[13]

  • Transfer: Transfer separated proteins to a PVDF membrane.[13]

  • Blocking: Block the membrane for 1 hour at room temperature in 5% nonfat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) to minimize non-specific antibody binding.[13]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-Akt (Ser473) (e.g., Cell Signaling #9271) diluted in blocking buffer.[13]

  • Washing: Wash the membrane 3x for 5 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.

  • Detection: Wash the membrane again, apply an enhanced chemiluminescence (ECL) substrate, and image the signal.

  • Stripping & Reprobing: The membrane can be stripped and reprobed for total Akt to normalize the phospho-signal, ensuring observed changes are due to inhibition, not changes in total protein expression.[14]

The High-Throughput Workhorse: In-Cell Western (ICW)

The In-Cell Western (ICW), also known as a cytoblot or In-Cell ELISA, adapts the principles of immunofluorescence to a quantitative, microplate-based format, making it ideal for dose-response studies.[8][15] It eliminates the laborious steps of protein separation and transfer, providing a direct in-well readout.[9]

ICW_Workflow A 1. Seed & Treat Cells in 96/384-well plate B 2. Fix & Permeabilize (e.g., Formaldehyde, Triton X-100) A->B C 3. Block (e.g., Fish Gel Blocker) B->C D 4. Incubate with Primary Antibodies (e.g., anti-pAkt & anti-Tubulin) C->D E 5. Incubate with Secondary Antibodies (IRDye 800CW & IRDye 680RD) D->E F 6. Scan Plate (Infrared Imaging System) E->F

Caption: A streamlined workflow for a two-color In-Cell Western assay.

Causality in the Workflow

Fixation with formaldehyde cross-links proteins, locking the signaling state at a specific moment.[16][17] Permeabilization with a detergent like Triton X-100 is essential to create pores in the cell membrane, allowing the large antibody molecules to access intracellular targets.[9][16] Blocking is again crucial to prevent non-specific binding. The use of two spectrally distinct secondary antibodies (e.g., IRDye 680RD and 800CW) allows for simultaneous quantification of the target protein (e.g., p-Akt) and a normalization control (e.g., tubulin or a DNA stain), which corrects for variations in cell number per well.[8]

Experimental Protocol: Two-Color ICW for Phospho-Akt
  • Cell Culture & Treatment: Seed cells in a 96-well plate and treat with the inhibitor and stimulus as described for the Western Blot.[15]

  • Fixation: Remove media and add 150 µL/well of 3.7% formaldehyde in PBS. Incubate for 20 minutes at room temperature without shaking.[16][17]

  • Permeabilization: Aspirate the fixing solution. Wash and permeabilize cells 4-5 times for 5 minutes each with 200 µL/well of PBS + 0.1% Triton X-100 with gentle shaking.[16][17]

  • Blocking: Add 150 µL/well of a blocking buffer (e.g., LI-COR Odyssey Blocking Buffer or 1X PBS fish gel solution). Incubate for 1.5 hours at room temperature with gentle shaking.[16][17]

  • Primary Antibody Incubation: Remove blocking buffer. Add 50 µL/well of primary antibody cocktail (e.g., rabbit anti-pAkt Ser473 and mouse anti-alpha-tubulin) diluted in blocking buffer. Incubate for 2 hours at room temperature or overnight at 4°C.[16]

  • Washing: Wash the plate 4 times for 5 minutes each with PBS + 0.1% Tween-20.

  • Secondary Antibody Incubation: Add 50 µL/well of a secondary antibody cocktail containing spectrally distinct antibodies (e.g., IRDye® 800CW anti-rabbit and IRDye® 680RD anti-mouse) diluted in blocking buffer. Incubate for 1 hour at room temperature, protected from light.

  • Final Wash & Scan: Wash the plate a final 4 times with PBS + 0.1% Tween-20. Remove all residual buffer and allow the plate to dry. Scan on an infrared imaging system (e.g., LI-COR Odyssey).

The Homogeneous Solution: Time-Resolved FRET (TR-FRET)

TR-FRET assays, such as LanthaScreen™, offer a homogeneous (no-wash) format that is highly amenable to automated high-throughput screening.[4][10][11] The principle relies on the transfer of energy from a donor fluorophore (e.g., Terbium) to an acceptor fluorophore (e.g., GFP) when they are in close proximity.[4]

Causality in the Workflow

In a common format, a target protein is expressed in cells as a GFP-fusion protein (the acceptor).[4] After cell lysis, a phospho-specific antibody labeled with a long-lifetime Terbium cryptate (the donor) is added. If the inhibitor has failed to block phosphorylation, the antibody will bind to the phosphorylated GFP-fusion protein, bringing the donor and acceptor into proximity and generating a FRET signal.[4][7] The time-resolved detection minimizes background fluorescence from the cell lysate and test compounds, leading to a very robust and sensitive assay.[11][18]

TRFRET_Workflow A 1. Use Cells Expressing GFP-tagged Substrate (e.g., GFP-Akt) B 2. Treat with Inhibitor & Stimulate Pathway A->B C 3. Lyse Cells B->C D 4. Add Detection Reagents (Terbium-labeled anti-pAkt Ab) C->D E 5. Incubate D->E F 6. Read Plate (TR-FRET compatible reader) E->F

Caption: General workflow for a LanthaScreen™ TR-FRET cellular assay.

Experimental Protocol: LanthaScreen™ GFP-Akt (Ser473) Assay
  • Cell Handling: Use a cell line stably expressing the GFP-Akt fusion protein. Plate cells in a 384-well plate and incubate overnight.

  • Treatment: Treat cells with a dose-response of the inhibitor, followed by pathway stimulation (e.g., with IGF-1).

  • Lysis & Antibody Addition: Add a lysis buffer containing the Terbium-labeled anti-phospho-Akt (Ser473) antibody. This single addition step combines lysis and detection reagent delivery.[4]

  • Incubation: Incubate the plate for 1-2 hours at room temperature to allow for cell lysis and antibody binding.

  • Detection: Read the plate on a TR-FRET-enabled plate reader, measuring emission at two wavelengths (one for the donor, one for the acceptor). The ratiometric signal (acceptor/donor) corrects for well-to-well variations and compound interference.

The Versatile Proximity Assay: AlphaLISA

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is another powerful, no-wash, bead-based technology for studying biomolecular interactions.[19][20] It relies on two types of beads: Donor beads that generate singlet oxygen upon excitation, and Acceptor beads that emit light when activated by the nearby singlet oxygen.[20][21]

Causality in the Workflow

For a phosphorylation assay, one antibody (e.g., a total-Akt antibody) is biotinylated and binds to streptavidin-coated Donor beads. A second antibody, specific to the phosphorylated form of Akt, is conjugated to Acceptor beads.[22] In the presence of phosphorylated Akt, the two antibodies bind to the same protein, bringing the Donor and Acceptor beads within the ~200 nm diffusion distance of singlet oxygen, resulting in a strong luminescent signal.[20] Inhibition by the compound prevents phosphorylation, keeping the beads separated and resulting in no signal.

Experimental Protocol: AlphaLISA SureFire® Ultra™ p-Akt (Ser473) Assay
  • Cell Culture & Treatment: Culture and treat cells with inhibitor and stimulus in a 96- or 384-well plate.

  • Lysis: Lyse the cells directly in the well by adding the provided Lysis Buffer.

  • Transfer: Transfer the lysate to a clean assay plate.

  • Detection: Add a mixture of Acceptor beads conjugated to the anti-pAkt (Ser473) antibody and Donor beads conjugated to a capture antibody.

  • Incubation: Incubate for approximately 2 hours at room temperature in the dark.

  • Detection: Read the plate on an Alpha-enabled plate reader. The intensity of the light emission is proportional to the level of target phosphorylation.[21]

Conclusion and Recommendations

Confirming the cellular activity of a pathway inhibitor like 3-methyl-8-morpholin-4-yl-7H-purine-2,6-dione requires a thoughtful, multi-assay approach.

  • For initial, robust validation, Western Blotting remains the unparalleled gold standard, providing indispensable molecular weight confirmation alongside phosphorylation data.

  • For dose-response characterization and medium-to-high throughput screening, the In-Cell Western offers a quantitative, efficient, and cost-effective alternative that maintains the cellular context.[9]

  • For large-scale screening campaigns or when pursuing maximum sensitivity and automation, homogeneous assays like TR-FRET and AlphaLISA are superior.[11][12] They minimize handling steps, are less prone to operator error, and offer excellent statistical performance (Z' factor).[7][23]

As a Senior Application Scientist, my recommendation is to use at least two orthogonal methods for confirmation. A typical workflow would involve validating the inhibitor's effect with a rigorous Western Blot on key downstream targets (p-Akt, p-S6K) and then transitioning to a higher-throughput method like an In-Cell Western or TR-FRET assay to generate the robust, quantitative dose-response curves necessary for lead optimization and further pharmacological studies. This dual approach provides both qualitative certainty and quantitative potency, building a self-validating and trustworthy data package for your drug discovery program.

References

  • In-Cell Western (ICW) Protocol - Rockland Immunochemicals. (URL: [Link])

  • Vogel, K. W., et al. (2009). Development of LanthaScreen cellular assays for key components within the PI3K/AKT/mTOR pathway. PubMed. (URL: [Link])

  • Advansta. Step-by-Step Guide to In-Cell Westerns. (URL: [Link])

  • BMG Labtech. Development of an AlphaLISA protein-protein interaction assay to screen for re-purposed drugs as targeted disruptors. (URL: [Link])

  • Bitesize Bio. (2025). A New Frontier in Protein Quantitation: AlphaLISA. (URL: [Link])

  • LI-COR Biosciences. (2021). In-Cell Western™ Assay. (URL: [Link])

  • He, G. A., & Agellon, S. (1995). A capillary electrophoresis-based assay for protein kinases and protein phosphatases using peptide substrates. PubMed. (URL: [Link])

  • Nehmé, R., & Gharib, A. (2015). Advances in capillary electrophoresis for miniaturizing assays on kinase enzymes for drug discovery. PubMed. (URL: [Link])

  • BPS Bioscience. AlphaLISA® Assay Kits. (URL: [Link])

  • Robers, M. B., et al. (2008). Cell-based assays for dissecting the PI3K/AKT pathway. Cancer Research. (URL: [Link])

  • Sportsman, J. R., et al. Development of a HTRF® Kinase Assay for Determination of Syk Activity. PMC. (URL: [Link])

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Safety & Regulatory Compliance

Safety

Proper Disposal of 3-methyl-8-morpholin-4-yl-7H-purine-2,6-dione: A Guide for Laboratory Professionals

As a novel purine derivative, 3-methyl-8-morpholin-4-yl-7H-purine-2,6-dione represents a category of compounds frequently synthesized in drug discovery and development. While its full toxicological profile may be under i...

Author: BenchChem Technical Support Team. Date: February 2026

As a novel purine derivative, 3-methyl-8-morpholin-4-yl-7H-purine-2,6-dione represents a category of compounds frequently synthesized in drug discovery and development. While its full toxicological profile may be under investigation, its structural similarity to other biologically active purine analogs and the presence of the morpholine moiety necessitate a cautious and systematic approach to its disposal. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound, grounded in established chemical safety principles and regulatory frameworks. Our primary objective is to ensure the safety of laboratory personnel and maintain environmental compliance.

Part 1: Presumptive Hazard Assessment

In the absence of a specific Safety Data Sheet (SDS) for this novel compound, a presumptive hazard assessment based on its constituent chemical structures is a critical first step. This analysis informs all subsequent handling and disposal procedures. The molecule can be deconstructed into two key components: the purine-dione core and the morpholine substituent.

  • Purine-dione Core: This structure is analogous to xanthine. Many synthetic purine analogs are designed as antimetabolites or enzyme inhibitors and may possess cytotoxic or potent pharmacological activity.[1][2] Therefore, it is prudent to handle this compound as a potentially bioactive or cytotoxic agent.

  • Morpholine Substituent: Morpholine itself is a well-characterized chemical. It is a flammable liquid and is classified as harmful if swallowed, toxic in contact with skin or if inhaled, and can cause severe skin burns and eye damage.[3][4][5][6][7]

Based on this structural analysis, 3-methyl-8-morpholin-4-yl-7H-purine-2,6-dione must be managed as Hazardous Chemical Waste . The specific hazards are summarized in the table below.

Table 1: Summary of Presumptive Hazards
Structural MoietyAssociated Potential HazardsRationale & Authoritative Source
Purine-2,6-dione Core Cytotoxicity, Pharmacological ActivityAnalogy to antineoplastic and other hazardous drugs which often require special handling.[2][8]
Morpholine Substituent Toxicity (dermal, inhalation), Corrosivity (skin/eyes), FlammabilityBased on the established hazard profile of morpholine.[4][7]
Overall Compound Hazardous Chemical Waste Combination of potential hazards necessitates disposal under strict federal, state, and local regulations.[9][10]

Part 2: Personal Protective Equipment (PPE) and Safe Handling

Given the presumptive hazards, stringent safety protocols are mandatory when handling 3-methyl-8-morpholin-4-yl-7H-purine-2,6-dione in any form—pure solid, in solution, or as waste.

Required PPE:
  • Eye Protection: Chemical safety goggles are required at a minimum. For procedures with a risk of splashing, a full face shield should be worn over safety goggles.

  • Hand Protection: Double-gloving with chemotherapy-rated nitrile gloves is required.[11] This provides protection against both potential cytotoxicity and the corrosive nature of the morpholine moiety. Gloves should be changed immediately if they become contaminated.

  • Body Protection: A lab coat must be worn. For handling larger quantities or during tasks with a high risk of contamination, a chemically resistant apron or disposable gown is recommended.

  • Respiratory Protection: If there is any risk of generating dust or aerosols, work must be conducted within a certified chemical fume hood.[12]

Safe Handling Practices:
  • Designated Area: All work with this compound should be performed in a designated area of the laboratory.

  • Engineering Controls: A certified chemical fume hood must be used for weighing the solid compound or preparing solutions to prevent inhalation of dust or vapors.

  • Avoid Contamination: Use disposable plastic-backed absorbent pads on work surfaces to contain any potential spills.[13]

  • Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound and before leaving the work area.[5]

Part 3: Step-by-Step Disposal Protocol

The disposal of 3-methyl-8-morpholin-4-yl-7H-purine-2,6-dione must follow the hazardous waste regulations established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9] This involves segregation, proper containment, and disposal through your institution's Environmental Health & Safety (EH&S) department.

Experimental Protocol: Waste Collection and Disposal
  • Waste Segregation:

    • DO NOT dispose of this chemical, or materials contaminated with it, in the regular trash, biohazard bags, or down the sink.[9][14]

    • Establish a dedicated waste container specifically for 3-methyl-8-morpholin-4-yl-7H-purine-2,6-dione and materials contaminated with it. This prevents cross-contamination with other waste streams.[11]

  • Container Selection:

    • Use a chemically compatible, leak-proof container with a secure, tight-fitting lid. A high-density polyethylene (HDPE) container is a suitable choice.[9][15]

    • The container must be in good condition, free of cracks or damage.

  • Waste Labeling:

    • As soon as you designate a container for this waste, it must be labeled.[10]

    • Affix a "Hazardous Waste" label provided by your institution's EH&S department.

    • Clearly write the full, unabbreviated chemical name: "3-methyl-8-morpholin-4-yl-7H-purine-2,6-dione ".

    • List all components and their approximate percentages if it is a mixed waste.

    • Indicate the accumulation start date (the date the first drop of waste enters the container).

  • Waste Accumulation:

    • Store the labeled waste container in a designated Satellite Accumulation Area (SAA) .[10][15]

    • The SAA must be at or near the point of waste generation and under the control of the laboratory personnel generating the waste.[10][16]

    • Keep the waste container closed at all times except when adding waste. Do not leave a funnel in the container.[15]

    • Store incompatible waste types separately. For example, this waste should be stored away from strong acids or oxidizers.

  • Request for Disposal:

    • Do not let waste accumulate for more than 12 months, and be aware that storage time limits can be shorter.[10][16]

    • Once the container is 90% full, or well before the regulatory time limit, submit a chemical waste pickup request to your institution's EH&S department.[15][17]

    • Follow your institution's specific procedures for waste pickup.

Disposal of Contaminated Labware:
  • Solid Waste: Items such as gloves, absorbent pads, and plastic tips that are grossly contaminated with the compound should be collected in the designated hazardous waste container. Low-level contaminated items may, depending on institutional policy, be placed in a lined container also destined for hazardous waste pickup.[11][14]

  • Sharps: Needles and syringes contaminated with the compound must be disposed of in a dedicated hazardous chemical waste sharps container, often a different color (e.g., black) than biohazardous sharps containers.[11] Do not dispose of these in a red biohazard sharps container.

  • Glassware: Reusable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or acetone), and the rinsate must be collected as hazardous waste.

Part 4: Emergency Procedures for Spills

In the event of a spill, the primary goal is to protect personnel and prevent the spread of contamination.

  • Alert Personnel: Immediately alert others in the area.

  • Evacuate: If the spill is large, volatile, or involves a significant amount of dust, evacuate the area and contact your institution's emergency EH&S number.

  • Manage Small Spills: For a small, manageable spill:

    • Ensure you are wearing the appropriate PPE as described in Part 2.

    • Cover the spill with an absorbent material from a chemical spill kit.

    • Gently sweep the absorbed material into a container, avoiding the creation of dust.

    • Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.

    • Place all contaminated materials into your hazardous waste container and label accordingly.

Visualization: Disposal Workflow

The following diagram illustrates the critical decision-making and workflow for the proper segregation and disposal of waste containing 3-methyl-8-morpholin-4-yl-7H-purine-2,6-dione.

G cluster_workflow Disposal Workflow for 3-methyl-8-morpholin-4-yl-7H-purine-2,6-dione start Generation of Waste (Pure compound, solutions, contaminated labware) decision Is the waste hazardous? start->decision correct_path Segregate as Hazardous Chemical Waste decision->correct_path Yes incorrect_path1 General Trash decision->incorrect_path1 No incorrect_path2 Sink Disposal incorrect_path3 Biohazard Bag container Place in a compatible, properly labeled Hazardous Waste Container correct_path->container stop1 stop1 incorrect_path1->stop1 INCORRECT stop2 stop2 incorrect_path2->stop2 INCORRECT stop3 stop3 incorrect_path3->stop3 INCORRECT storage Store in designated Satellite Accumulation Area (SAA) container->storage pickup Request Pickup by Environmental Health & Safety (EH&S) storage->pickup end_node Proper & Compliant Disposal pickup->end_node

Caption: Decision workflow for hazardous waste segregation and disposal.

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